Dope-nhs
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C50H87N2O13P |
|---|---|
Peso molecular |
955.2 g/mol |
Nombre IUPAC |
[(2R)-3-[2-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C50H87N2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-48(56)61-42-44(64-49(57)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-66(59,60)62-41-40-51-45(53)34-33-37-50(58)65-52-46(54)38-39-47(52)55/h17-20,44H,3-16,21-43H2,1-2H3,(H,51,53)(H,59,60)/b19-17-,20-18-/t44-/m1/s1 |
Clave InChI |
KYRHEEQOOWZTRX-OHRCZFALSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Foundational & Exploratory
The Application of DOPE-NHS in Advanced Drug Delivery Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinimidyl ester), commonly known as DOPE-NHS, is a versatile phospholipid derivative that has garnered significant attention in the field of drug delivery. Its unique properties, combining the fusogenic nature of the DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) lipid with the reactive N-hydroxysuccinimide (NHS) ester, make it an invaluable tool for the development of sophisticated and targeted drug delivery systems. This technical guide provides an in-depth overview of the applications of this compound in drug delivery research, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.
This compound serves as a critical linker molecule, enabling the covalent conjugation of various ligands—such as peptides, antibodies, and small molecules—to the surface of liposomes and other nanoparticles.[1][2] The NHS ester group readily reacts with primary amines on targeting moieties, forming stable amide bonds.[2] This surface functionalization is instrumental in creating actively targeted drug carriers that can selectively bind to and deliver their therapeutic payload to specific cells or tissues, thereby enhancing efficacy and reducing off-target side effects.
Core Concepts and Chemical Properties
This compound is a synthetic phospholipid analog featuring oleic acid chains (18:1), which impart a conical shape to the molecule. This geometry is crucial for the fusogenic properties of DOPE, facilitating the destabilization of endosomal membranes and promoting the release of encapsulated cargo into the cytoplasm of target cells. The NHS ester is attached to the ethanolamine headgroup, providing a reactive site for conjugation.
Chemical Structure:
The NHS ester reacts with primary amines in a pH-dependent manner, with optimal reactivity typically observed between pH 7.2 and 8.5. This reaction results in the formation of a stable amide bond and the release of NHS.
Quantitative Data on this compound Based Drug Delivery Systems
The physicochemical characteristics of drug delivery systems are critical determinants of their in vivo performance. The following tables summarize quantitative data from studies utilizing DOPE in liposomal formulations. While not all studies explicitly use the NHS-ester for conjugation, the data is representative of DOPE-containing formulations to which this compound could be incorporated for targeting.
Table 1: Physicochemical Characteristics of DOPE-Based Liposomal Formulations
| Formulation Type | Co-Lipids | Drug/Cargo | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| pH-Sensitive Liposomes | CHEMS | Docetaxel | 107.2 ± 2.9 | 0.213 ± 0.005 | -21.9 ± 1.8 | 88.65 ± 20.3 | |
| pH-Sensitive Liposomes | CHEMS | Doxorubicin | ~150 | < 0.2 | Negative | > 85 | |
| Cationic Liposomes | DOTAP | Plasmid DNA | 150 - 250 | ~0.3 | +35 to +50 | > 90 | |
| Cationic Liposomes | T14diLys | siRNA | ~100 | < 0.2 | +40 to +50 | > 95 |
Table 2: In Vitro and In Vivo Performance Metrics
| Formulation | Cell Line / Animal Model | Outcome Measure | Result | Reference |
| EGFR-Targeted Immunoliposomes (DOPE/CHEMS) with Docetaxel | DU145 (prostate cancer) | IC50 | 12.60 nM | |
| pH-Sensitive Liposomes (DOPE/CHEMS) with Doxorubicin | B16-BL6 (melanoma) | Drug Release at pH 5.5 | Enhanced compared to pH 7.4 | |
| Cationic Liposomes (DOPE/DOTAP) with Plasmid DNA | COS-7, SH-SY5Y | Transfection Efficiency | Higher in COS-7 cells | |
| Cationic Liposomes (T14diLys/DOPE) with siRNA | eGFP-DLD1 | Gene Knockdown | ~53% reduction in eGFP expression |
Experimental Protocols
Protocol 1: Preparation of pH-Sensitive Liposomes using Thin-Film Hydration
This protocol describes the preparation of pH-sensitive liposomes composed of DOPE and cholesteryl hemisuccinate (CHEMS), a common formulation for tumor-targeted drug delivery.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesteryl hemisuccinate (CHEMS)
-
DSPE-PEG(2000) (for steric stabilization)
-
Drug of interest (e.g., Docetaxel)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DOPE, CHEMS, DSPE-PEG(2000), and the therapeutic drug in chloroform in a round-bottom flask. A typical molar ratio would be DOPE:CHEMS:DSPE-PEG(2000) of 5.5:4:0.5.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.
-
-
Purification:
-
Remove unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Protocol 2: Conjugation of a Targeting Peptide to this compound Containing Liposomes
This protocol outlines the steps for conjugating a peptide with a primary amine to pre-formed liposomes incorporating this compound.
Materials:
-
Pre-formed liposomes containing this compound (prepared as in Protocol 1, with a portion of the lipid being this compound)
-
Targeting peptide with an available primary amine
-
Reaction buffer (e.g., HEPES or PBS, pH 7.5-8.0)
-
Quenching reagent (e.g., Tris or glycine solution)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Reaction Setup:
-
Disperse the this compound containing liposomes in the reaction buffer.
-
Dissolve the targeting peptide in the same buffer.
-
Add the peptide solution to the liposome suspension at a desired molar ratio (e.g., 10:1 peptide to this compound).
-
-
Conjugation Reaction:
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching:
-
Add a quenching reagent (e.g., 100 mM Tris) to the reaction mixture to react with any unreacted NHS esters. Incubate for 30 minutes.
-
-
Purification:
-
Separate the peptide-conjugated liposomes from unconjugated peptide and other reaction components using size exclusion chromatography.
-
Mandatory Visualizations
Experimental Workflow for Targeted Immunoliposome Formulation
Caption: Workflow for preparing EGFR-targeted immunoliposomes for docetaxel delivery.
Signaling Pathway Targeted by Docetaxel Delivered via DOPE-Based Liposomes
Caption: Docetaxel's mechanism of action following delivery by targeted liposomes.
Conclusion
This compound is a powerful and versatile tool in the design of advanced drug delivery systems. Its ability to facilitate both endosomal escape and surface functionalization allows for the creation of highly specific and effective nanomedicines. The quantitative data and protocols provided in this guide serve as a valuable resource for researchers aiming to develop novel drug carriers. The continued exploration of this compound and similar lipid-based technologies holds great promise for the future of targeted therapeutics and personalized medicine.
References
The Architect of Fusion: An In-depth Technical Guide to the Fusogenic Properties of DOPE Lipids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a cornerstone of advanced drug delivery systems, prized for its inherent ability to promote membrane fusion. This technical guide delves into the core principles of DOPE's fusogenic properties, offering a comprehensive resource for professionals in pharmaceutical research and development. We will explore the molecular underpinnings of its function, present quantitative data on its performance, and provide detailed experimental protocols for its characterization.
The Core Concept: Why is DOPE Fusogenic?
The fusogenic nature of DOPE is intrinsically linked to its unique molecular geometry. Unlike many phospholipids that form stable bilayers, DOPE possesses a small hydrophilic headgroup in relation to its two large, unsaturated oleoyl acyl chains. This disparity results in a conical or "inverted cone" molecular shape.[1][2]
This shape is energetically unfavorable for packing into a flat lamellar bilayer. Instead, it induces significant negative curvature strain within a lipid membrane.[1][2] This strain is the driving force behind DOPE's tendency to promote the formation of non-bilayer lipid structures, most notably the inverted hexagonal (HII) phase.[1] The transition from a lamellar to a hexagonal phase is a critical intermediate step in the process of membrane fusion, as it lowers the energy barrier required for two opposing membranes to merge.
This property is paramount in drug delivery. When incorporated into liposomes, DOPE can facilitate the fusion of the carrier vesicle with the endosomal membrane after cellular uptake. This "endosomal escape" is a crucial step for delivering therapeutic payloads, such as nucleic acids or small molecule drugs, into the cytoplasm where they can exert their biological effect.
Mechanism of DOPE-Mediated Membrane Fusion
The process of membrane fusion is a highly dynamic and complex event involving several intermediate steps. The presence of DOPE significantly influences the progression through these stages.
DOPE's conical shape promotes the formation of a "stalk," a critical intermediate where the outer leaflets of the two opposing membranes mix. This is followed by the formation of a hemifusion diaphragm. The inherent instability of this structure, further exacerbated by the presence of DOPE, leads to the opening and expansion of a fusion pore, allowing for the mixing of the internal contents of the liposome and the target cellular compartment.
Quantitative Analysis of DOPE's Fusogenic Activity
The efficiency of DOPE-mediated fusion is highly dependent on the overall lipid composition of the formulation and the surrounding environmental conditions, particularly pH.
Comparative Fusogenic Efficiency
A common method to quantify fusogenicity is to compare DOPE-containing formulations with those containing lipids that favor stable bilayers, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC).
| Lipid Formulation | Fusion Efficiency (%) | Primary Uptake Mechanism | Reference |
| DOPE/DOTAP | 87 (± 8) | Membrane Fusion | |
| DOPC/DOTAP | 7 (± 3) | Endocytosis |
As the data illustrates, the substitution of the conical-shaped DOPE with the cylindrically-shaped DOPC dramatically reduces the fusion efficiency, highlighting the critical role of molecular geometry.
pH-Dependent Activity
In many formulations, DOPE's fusogenic potential is intentionally masked at physiological pH and triggered by the acidic environment of the endosome. This is often achieved by co-formulating DOPE with a pH-sensitive lipid, such as cholesteryl hemisuccinate (CHEMS).
| Liposome Composition | pH | Calcein Release (%) | Reference |
| DOPE/CHEMS | 7.4 | < 10 | |
| DOPE/CHEMS | 5.5 | > 90 |
At neutral pH, CHEMS is negatively charged and stabilizes the liposomal bilayer. Upon acidification within the endosome, CHEMS becomes protonated and loses its charge, which in turn destabilizes the membrane and unleashes the fusogenic potential of DOPE, leading to cargo release.
Experimental Protocols for Characterizing Fusogenicity
Accurate and reproducible characterization of the fusogenic properties of DOPE-containing liposomes is essential for formulation development. Below are detailed methodologies for key assays.
FRET-Based Lipid Mixing Assay
This assay quantifies the fusion between two populations of liposomes by measuring the change in Förster Resonance Energy Transfer (FRET) between two fluorescently labeled lipids.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Other lipids for formulation (e.g., cationic lipid, PEGylated lipid)
-
N-(7-nitro-2-1,3-benzoxadiazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) (FRET donor)
-
Lissamine rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine-PE) (FRET acceptor)
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Triton X-100 (2% v/v)
Protocol:
-
Preparation of Labeled and Unlabeled Liposomes:
-
For labeled liposomes, co-dissolve the lipid mixture (e.g., DOPE and a cationic lipid) with NBD-PE and Rhodamine-PE (typically 1 mol% each) in chloroform.
-
For unlabeled liposomes, dissolve the same lipid mixture without the fluorescent probes.
-
Prepare a thin lipid film by evaporating the chloroform under a stream of nitrogen, followed by drying under vacuum for at least 2 hours.
-
Hydrate the lipid films with the appropriate buffer to form multilamellar vesicles (MLVs).
-
Create small unilamellar vesicles (SUVs) by sonicating the MLV suspension or extruding it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Fusion Assay:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposome populations (e.g., at a 1:9 ratio).
-
Record the baseline fluorescence of the FRET donor (Excitation: ~465 nm, Emission: ~530 nm).
-
Induce fusion by adding the fusogenic trigger (e.g., an acidic buffer to lower the pH).
-
Continuously monitor the increase in donor fluorescence over time.
-
-
Data Analysis:
-
The percentage of fusion is calculated using the following formula: % Fusion = [(Ft - F0) / (Fmax - F0)] * 100 Where:
-
Ft is the fluorescence intensity at time t.
-
F0 is the initial fluorescence intensity.
-
Fmax is the maximum fluorescence intensity achieved after the addition of a detergent (e.g., Triton X-100) to completely disrupt the liposomes and eliminate FRET.
-
-
Cryo-Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM allows for the direct visualization of liposomes and their fusion intermediates at high resolution.
Protocol:
-
Sample Preparation:
-
Initiate the fusion reaction by mixing the desired liposome populations under fusogenic conditions.
-
At specific time points, apply a small volume (3-4 µL) of the suspension to a glow-discharged TEM grid.
-
Use a vitrification robot (e.g., Vitrobot) to blot away excess liquid, leaving a thin aqueous film across the grid holes.
-
Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the liposome structures in a near-native state.
-
-
Imaging and Analysis:
-
Transfer the frozen grid to a cryo-transmission electron microscope.
-
Acquire images under low-dose conditions to minimize radiation damage.
-
Examine the images for evidence of membrane fusion, such as the appearance of larger, fused vesicles, and the presence of intermediate structures like hemifusion diaphragms.
-
Conclusion
DOPE is a powerful tool in the arsenal of the drug development professional, offering a robust mechanism for overcoming the endosomal barrier. A thorough understanding of its molecular properties, coupled with rigorous quantitative characterization, is essential for the rational design of effective and safe lipid-based delivery systems. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for harnessing the full potential of DOPE's fusogenic capabilities in the development of next-generation therapeutics.
References
An In-Depth Technical Guide to DOPE-NHS Linker for Peptide Conjugation to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic peptides to specific cells or tissues is a paramount goal in modern drug development. Nanoparticles, such as liposomes and exosomes, serve as versatile carriers for these peptides, protecting them from degradation and facilitating their transport to the site of action. The efficacy of such systems hinges on the stable and efficient conjugation of peptides to the nanoparticle surface. The 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinimidyl succinate) (DOPE-NHS) linker is a key enabling tool in this field. This technical guide provides a comprehensive overview of the this compound linker, its mechanism of action, detailed experimental protocols for its use, and methods for the characterization of the resulting peptide-nanoparticle conjugates.
The this compound Linker: Structure and Properties
This compound is a lipid-based linker designed for the covalent attachment of amine-containing molecules, such as peptides, to the surface of lipid-based nanoparticles.[][2] It consists of three key components:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A phospholipid that readily incorporates into the lipid bilayer of nanoparticles like liposomes. Its two oleoyl chains provide a strong hydrophobic anchor within the membrane.
-
Succinimidyl Succinate Linker: A spacer that connects the DOPE anchor to the reactive group.
-
N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that specifically couples with primary amines (-NH2) on peptides to form a stable amide bond.[][3]
Table 1: Physicochemical Properties of this compound Linker
| Property | Value | Reference(s) |
| Molecular Formula | C50H87N2O13P | [] |
| Molecular Weight | 955.2 g/mol | |
| Appearance | Colorless to off-white oil or solid | |
| Solubility | Soluble in organic solvents like chloroform and DMSO | |
| Storage Conditions | -20°C for long-term storage | |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | |
| Target Functional Group | Primary amine (-NH2) |
Mechanism of Peptide Conjugation
The conjugation of peptides to this compound functionalized nanoparticles is a straightforward and efficient process based on the reaction between the NHS ester and a primary amine.
References
The Role of DOPE-NHS in Targeted Cancer Therapy: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted drug delivery systems that can enhance therapeutic efficacy while minimizing off-target toxicity. Among the innovative tools in this domain, the lipid derivative 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DOPE-NHS) has emerged as a critical component in the design and fabrication of advanced nanocarriers for targeted cancer therapy. This technical guide provides a comprehensive overview of this compound, its core functionalities, and its application in the development of sophisticated drug delivery vehicles such as liposomes and nanoparticles.
The Core Principles of this compound in Drug Delivery
This compound is a bifunctional lipid linker that combines the unique properties of the fusogenic lipid DOPE with the reactive N-Hydroxysuccinimide (NHS) ester. This dual functionality makes it an invaluable tool for conjugating targeting moieties to lipid-based nanocarriers and facilitating the intracellular delivery of therapeutic payloads.
1.1. The Fusogenic Power of DOPE
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a phospholipid characterized by its conical shape, which favors the formation of non-bilayer hexagonal (HII) phases rather than stable lamellar structures. This inherent instability is harnessed in drug delivery to promote endosomal escape. When incorporated into liposomes, particularly those designed to be pH-sensitive, DOPE facilitates the destabilization of the endosomal membrane upon acidification. This process allows the encapsulated therapeutic agent to be released into the cytoplasm, where it can reach its intracellular target, thereby avoiding degradation in the lysosomal pathway.
1.2. The Conjugation Chemistry of NHS Esters
The N-Hydroxysuccinimide (NHS) ester is a highly reactive group that readily forms stable amide bonds with primary amines (-NH2) found in proteins, peptides, antibodies, and other targeting ligands. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5). The NHS ester functionality of this compound allows for the covalent attachment of these targeting molecules to the surface of liposomes or nanoparticles. This surface modification enables the nanocarrier to specifically recognize and bind to receptors that are overexpressed on the surface of cancer cells, leading to enhanced cellular uptake and targeted drug delivery.
Quantitative Data on this compound Formulations
The physicochemical properties of this compound-containing nanocarriers are critical determinants of their in vivo behavior and therapeutic efficacy. The following tables summarize key quantitative data from various studies on such formulations.
Table 1: Physicochemical Characterization of this compound Modified Liposomes
| Formulation ID | Additional Lipids | Targeting Ligand | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| HA-DOPE@Lips/HNK | HSPC, Cholesterol | Hyaluronic Acid | Honokiol | 146.20 ± 0.26 | 0.20 ± 0.01 | -38.45 ± 0.98 | 80.14 ± 0.32 | 3.78 ± 0.09 | [1] |
| EGFR-ILs-DTX | CHEMS, DSPE-PEG | Cetuximab (anti-EGFR) | Docetaxel | 107.2 ± 2.9 | 0.213 ± 0.005 | -21.9 ± 1.8 | 88.65 ± 20.3 | Not Reported | [2][3] |
| Ab-PSLs-Gem | CHEMS, DSPE-PEG | anti-EGFR Antibody | Gemcitabine | ~88 | Not Reported | Not Reported | ~67 | Not Reported | [4] |
| ES-SSL-PTX | Soy Phosphatidylcholine, Cholesterol, DSPE-PEG | Estradiol | Paclitaxel | 137.93 ± 1.22 | Not Reported | Not Reported | 88.07 ± 1.25 | Not Reported | [5] |
HSPC: Hydrogenated Soy Phosphatidylcholine; CHEMS: Cholesteryl hemisuccinate; DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]; PDI: Polydispersity Index.
Table 2: In Vitro Cytotoxicity of this compound Modified Formulations
| Formulation | Cell Line | IC50 (nM) | Reference |
| EGFR-ILs-DTX | DU145 (prostate cancer, high EGFR) | 12.60 | |
| L-DTX (non-targeted) | DU145 (prostate cancer, high EGFR) | 28.28 | |
| EGFR-ILs-DTX | PC3 (prostate cancer, low EGFR) | 152.1 | |
| L-DTX (non-targeted) | PC3 (prostate cancer, low EGFR) | 65.74 | |
| SpHL-DOX-Fol | MDA-MB-231 (breast cancer, FR+) | 387 ± 157 | |
| SpHL-DOX | MDA-MB-231 (breast cancer, FR+) | 450 ± 115 | |
| Free DOX | MDA-MB-231 (breast cancer, FR+) | 518 ± 105 |
IC50: Half-maximal inhibitory concentration; ILs: Immunoliposomes; L-DTX: Liposomal Docetaxel; SpHL: pH-sensitive liposome; Fol: Folate.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in the formulation and evaluation of targeted nanocarriers.
3.1. Preparation of this compound Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating this compound for subsequent conjugation of targeting ligands.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (this compound)
-
Primary structural lipids (e.g., HSPC, DSPC, DOPC)
-
Cholesterol (for membrane stabilization)
-
Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)
-
Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Drug to be encapsulated (if applicable)
Procedure:
-
Lipid Dissolution: Dissolve this compound, structural lipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired formulation characteristics.
-
Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. Ensure the temperature is maintained above the phase transition temperature (Tc) of the lipids.
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer (containing the hydrophilic drug, if applicable) to the flask. The buffer should be pre-warmed to a temperature above the Tc of the lipids.
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
3.2. Conjugation of a Targeting Peptide to this compound Liposomes
This protocol outlines the steps for covalently attaching a peptide with a primary amine to the surface of pre-formed this compound liposomes.
Materials:
-
This compound containing liposomes (prepared as in 3.1)
-
Targeting peptide with an available primary amine group
-
Reaction buffer (e.g., PBS or HEPES buffer, pH 7.5-8.5)
-
Quenching solution (e.g., Tris buffer or glycine solution)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Peptide Solution Preparation: Dissolve the targeting peptide in the reaction buffer to a desired concentration.
-
Conjugation Reaction: Add the peptide solution to the this compound liposome suspension. The molar ratio of peptide to this compound should be optimized to achieve the desired ligand density on the liposome surface.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching solution to the reaction mixture to react with any unreacted NHS esters and stop the conjugation reaction.
-
Purification: Remove the unconjugated peptide and other reactants by size exclusion chromatography or dialysis.
-
Characterization: Characterize the peptide-conjugated liposomes for size, zeta potential, and conjugation efficiency (e.g., using a BCA protein assay or HPLC).
3.3. In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes how to evaluate the cytotoxic effects of drug-loaded this compound nanocarriers on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Drug-loaded this compound nanocarriers
-
Free drug (as a control)
-
Empty nanocarriers (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the drug-loaded nanocarriers, free drug, and empty nanocarriers. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
This compound-based nanocarriers are often designed to deliver drugs that target specific signaling pathways dysregulated in cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
4.1. EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently overactive in many cancers, promoting cell proliferation, survival, and metastasis. This compound liposomes can be functionalized with anti-EGFR antibodies (like Cetuximab) to specifically target cancer cells overexpressing this receptor.
4.2. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade that is often hyperactivated in cancer, leading to uncontrolled cell growth and resistance to apoptosis. Nanoparticles can be used to deliver inhibitors that target key components of this pathway, such as PI3K or Akt.
4.3. Experimental Workflow for this compound Based Targeted Therapy
The following diagram illustrates a typical workflow for the development and evaluation of a targeted drug delivery system using this compound.
Conclusion
This compound stands as a cornerstone in the rational design of targeted nanomedicines for cancer therapy. Its unique ability to facilitate endosomal escape and provide a versatile platform for the conjugation of targeting ligands has significantly advanced the field of drug delivery. By enabling the precise delivery of potent anticancer agents to tumor cells while sparing healthy tissues, this compound-based formulations hold immense promise for improving treatment outcomes and reducing the debilitating side effects of conventional chemotherapy. The continued exploration of novel targeting ligands and drug combinations within these sophisticated delivery systems will undoubtedly pave the way for the next generation of personalized cancer therapeutics.
References
- 1. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle-mediated targeting of phosphatidylinositol-3-kinase signaling inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor-Targeted Synergistic Blockade of MAPK and PI3K from a Layer-by-Layer Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOPE/CHEMS-Based EGFR-Targeted Immunoliposomes for Docetaxel Delivery: Formulation Development, Physicochemical Characterization and Biological Evaluation on Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, Characterization, and Pharmacokinetic Study of a Novel Long-Acting Targeted Paclitaxel Liposome with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DOPE-NHS Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidation, the process of covalently attaching lipid moieties to peptides and proteins, is a powerful strategy to enhance the therapeutic properties of peptide-based drugs. This modification can improve plasma half-life, enhance cell membrane permeability, and facilitate targeted delivery. 1-distearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide (DOPE-NHS) is a commonly utilized reagent for the lipidation of peptides. The NHS ester functionality of DOPE reacts efficiently and specifically with primary amines, such as the N-terminal amine or the ε-amino group of lysine residues, to form a stable amide bond.
These application notes provide a comprehensive overview and detailed protocols for the successful conjugation of this compound to peptides, including reaction setup, purification of the resulting lipopeptide, and methods for characterization.
Data Presentation
The efficiency of this compound conjugation to a peptide is influenced by several factors, including the molar ratio of reactants, reaction time, pH, and the nature of the peptide itself. While optimal conditions should be determined empirically for each specific peptide, the following table summarizes typical starting parameters and expected outcomes based on established NHS ester chemistry.
| Molar Ratio (this compound:Peptide) | Reaction Time (hours) | Typical Conjugation Efficiency (%) | Notes |
| 5:1 | 4 - 6 | 60 - 80 | A good starting point for most peptides to achieve mono-lipidation with minimal excess reagent. |
| 10:1 | 4 - 12 | 70 - 90 | Recommended for less reactive peptides or when higher conjugation efficiency is desired. |
| 20:1 | 2 - 8 | > 90 | May be necessary for particularly challenging conjugations or when aiming for exhaustive labeling of multiple amine sites. Increased risk of side reactions and requires more rigorous purification. |
| 1:1 | 12 - 24 | 30 - 50 | Can be used to favor mono-lipidation and minimize the formation of di- or multi-lipidated species, especially with peptides containing multiple lysine residues. |
Note: The conjugation efficiency is highly dependent on the specific peptide sequence, its solubility, and the number of available primary amines. The values presented are illustrative and may require optimization.
Experimental Protocols
Protocol 1: this compound Conjugation to a Peptide
This protocol describes a general procedure for the covalent attachment of DOPE to a peptide containing a primary amine.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine side chain)
-
This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5. Crucially, avoid buffers containing primary amines, such as Tris. [1]
-
Reaction tubes
-
Orbital shaker or magnetic stirrer
Procedure:
-
Peptide Preparation: Dissolve the peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.[2] If the peptide has poor aqueous solubility, a minimal amount of a water-miscible organic solvent like DMF or DMSO can be added.
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. It is crucial to minimize exposure of the NHS ester to moisture to prevent hydrolysis.[3][4]
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the peptide solution. For example, for a 10:1 molar ratio, add 10 molar equivalents of this compound.
-
Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C with gentle agitation. The optimal reaction time should be determined empirically.[1]
-
-
Quenching the Reaction (Optional): To stop the reaction, a small molecule with a primary amine, such as hydroxylamine or ethanolamine, can be added to a final concentration of 10-50 mM to react with any excess this compound.
-
Purification: Proceed immediately to the purification of the DOPE-peptide conjugate as described in Protocol 2.
Protocol 2: Purification of the DOPE-Peptide Conjugate by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying lipopeptides.
Materials:
-
Crude DOPE-peptide conjugation mixture
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Acidify the crude reaction mixture with a small amount of TFA (to a final concentration of ~0.1%) to ensure the peptide is protonated. Centrifuge the sample to remove any precipitated material.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the crude sample onto the column.
-
Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The exact gradient will need to be optimized based on the hydrophobicity of the peptide and the DOPE-peptide conjugate.
-
Monitor the elution profile at 214 nm or 280 nm (if the peptide contains tryptophan or tyrosine residues). The DOPE-peptide conjugate will have a significantly longer retention time than the unconjugated peptide due to the hydrophobicity of the DOPE lipid.
-
-
Fraction Collection: Collect the fractions corresponding to the DOPE-peptide conjugate peak.
-
Solvent Removal: Lyophilize the collected fractions to remove the solvents and obtain the purified DOPE-peptide conjugate as a powder.
Protocol 3: Characterization of the DOPE-Peptide Conjugate
A. Mass Spectrometry
Mass spectrometry is essential for confirming the successful conjugation and determining the molecular weight of the DOPE-peptide conjugate.
Procedure:
-
Dissolve a small amount of the purified DOPE-peptide conjugate in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
The expected mass of the conjugate will be the mass of the peptide plus the mass of the DOPE moiety minus the mass of the NHS leaving group. Both "top-down" (analyzing the intact conjugate) and "bottom-up" (analyzing proteolytic digests of the conjugate) approaches can be employed for detailed characterization.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information about the DOPE-peptide conjugate.
Procedure:
-
Dissolve the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of D2O and deuterated acetonitrile).
-
Acquire 1D ¹H and 2D correlation spectra (e.g., COSY, TOCSY, NOESY) to confirm the presence of both the peptide and lipid signals and to assess any conformational changes in the peptide upon lipidation. The appearance of characteristic signals for the fatty acid chains of DOPE will confirm the conjugation.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound peptide conjugation.
Cellular Uptake Pathways of DOPE-Peptide Conjugates
Caption: Cellular uptake of DOPE-peptide conjugates.
Signaling Pathways Activated by Lipopeptides
References
Step-by-Step Guide to Antibody Conjugation with DOPE-NHS for Targeted Drug Delivery
Application Note and Protocol
For researchers, scientists, and drug development professionals, the targeted delivery of therapeutics is a paramount goal. Antibody-conjugated liposomes, also known as immunoliposomes, represent a powerful strategy to achieve this by combining the drug-carrying capacity of liposomes with the target specificity of monoclonal antibodies. This document provides a detailed, step-by-step guide for the conjugation of antibodies to liposomes utilizing the N-Hydroxysuccinimide (NHS) ester of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE-NHS).
DOPE is a fusogenic lipid that can facilitate the release of encapsulated contents into the cytoplasm, making it a valuable component in drug delivery systems. By incorporating this compound into the liposome formulation, a reactive handle is presented on the liposome surface, enabling the covalent attachment of antibodies via their primary amine groups.
Principle of this compound Antibody Conjugation
The conjugation chemistry is based on the reaction between the NHS ester on the DOPE lipid and primary amine groups (-NH₂) present on the antibody, primarily on the side chains of lysine residues and the N-terminus. This reaction forms a stable amide bond, covalently linking the antibody to the liposome surface. The reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the primary amines are deprotonated and thus more nucleophilic.[][2][3]
Experimental Workflow
The overall process involves the preparation of liposomes containing this compound, followed by the conjugation reaction with the antibody, and subsequent purification and characterization of the resulting immunoliposomes.
Caption: Experimental workflow for the preparation of antibody-conjugated liposomes using this compound.
Detailed Protocols
Protocol 1: Preparation of this compound Containing Liposomes
This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration and extrusion method.
Materials:
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the lipids (e.g., DPPC, Cholesterol, and this compound) in chloroform. A typical molar ratio could be 55:40:5 (DPPC:Cholesterol:this compound).
-
Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer (HBS, pH 7.4) pre-warmed to a temperature above the phase transition temperature (Tc) of the primary lipid (e.g., ~50°C for DPPC).
-
Agitate the flask by vortexing until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Sizing by Extrusion:
-
To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane (e.g., 100 nm) using a liposome extruder. This should also be performed at a temperature above the Tc.
-
Repeat the extrusion process 10-20 times to ensure a narrow size distribution.
-
The resulting liposome suspension should appear more translucent. Store the prepared liposomes at 4°C and use for conjugation within 24 hours.
-
Protocol 2: Antibody Conjugation to this compound Liposomes
Materials:
-
This compound containing liposomes (from Protocol 1)
-
Antibody of interest in a suitable buffer (e.g., PBS)
-
Conjugation buffer (e.g., HBS or PBS, pH 7.5-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 8.0)
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer or sodium azide), perform a buffer exchange into the conjugation buffer (pH 7.5-8.5) using a desalting column or dialysis.
-
Determine the antibody concentration using a protein assay (e.g., BCA assay or measuring absorbance at 280 nm).
-
-
Conjugation Reaction:
-
Add the prepared antibody to the this compound liposome suspension. The molar ratio of antibody to this compound can be optimized, but a starting point is a 1:10 to 1:50 molar ratio.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching:
-
To stop the reaction and quench any unreacted NHS groups, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
Protocol 3: Purification of Immunoliposomes
Materials:
-
Crude immunoliposome solution (from Protocol 2)
-
Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)
-
Elution buffer (e.g., HBS or PBS, pH 7.4)
Procedure:
-
Equilibrate the SEC column with the elution buffer.
-
Apply the crude immunoliposome solution to the top of the column.
-
Elute the sample with the elution buffer. The larger immunoliposomes will elute first in the void volume, while the smaller, unconjugated antibodies and quenching reagents will be retained and elute later.
-
Collect fractions and identify the liposome-containing fractions, which are typically turbid.
-
Pool the fractions containing the purified immunoliposomes.
Characterization of Immunoliposomes
After purification, it is crucial to characterize the immunoliposomes to ensure successful conjugation and desired physicochemical properties.
| Parameter | Method | Typical Expected Outcome |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Increase in hydrodynamic diameter by 10-25 nm compared to unconjugated liposomes. PDI should remain low (<0.2) indicating a homogenous population.[4] |
| Zeta Potential | Electrophoretic Light Scattering | A change in surface charge upon antibody conjugation, often becoming less negative or slightly positive depending on the antibody's isoelectric point. |
| Antibody Conjugation Efficiency | Protein Quantification Assay (e.g., BCA, microBCA) | Quantification of the amount of antibody associated with the liposomes after purification. Can be expressed as µg of antibody per µmol of lipid. |
| Confirmation of Conjugation | SDS-PAGE | A band corresponding to the antibody should be present in the lane with lysed immunoliposomes, but not in the supernatant after ultracentrifugation of the immunoliposome suspension. |
| Binding Activity of Conjugated Antibody | ELISA or Flow Cytometry | The conjugated antibody should retain its ability to bind to its target antigen. |
Signaling Pathway and Mechanism of Action
The primary application of this compound conjugated immunoliposomes is for targeted drug delivery, often leading to enhanced therapeutic efficacy and reduced off-target toxicity.
Caption: Mechanism of action for targeted drug delivery using immunoliposomes.
The antibody on the liposome surface specifically binds to antigens overexpressed on target cells (e.g., cancer cells). This binding triggers receptor-mediated endocytosis, internalizing the immunoliposome into an endosome. The acidic environment of the endosome can promote the fusogenic properties of DOPE, leading to destabilization of the endosomal membrane and release of the encapsulated drug into the cytoplasm, where it can exert its therapeutic effect.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive NHS esters due to hydrolysis.- Suboptimal reaction pH.- Presence of primary amines in antibody buffer. | - Use fresh or properly stored this compound.- Ensure conjugation buffer pH is between 7.5-8.5.- Perform buffer exchange of the antibody solution. |
| Liposome Aggregation | - High antibody concentration.- Inappropriate buffer conditions. | - Optimize the antibody-to-liposome ratio.- Ensure adequate ionic strength of the buffer. |
| Loss of Antibody Activity | - Steric hindrance due to random conjugation.- Denaturation during conjugation. | - Consider using site-specific conjugation methods if activity is significantly compromised.- Perform conjugation at room temperature or 4°C to minimize denaturation. |
By following these detailed protocols and considering the key parameters, researchers can successfully conjugate antibodies to this compound containing liposomes, creating a potent tool for targeted therapeutic delivery.
References
Application Notes and Protocols for Optimal pH and Buffer Conditions in DOPE-NHS Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DOPE-NHS) is a phospholipid derivative that contains a reactive N-hydroxysuccinimide (NHS) ester. This functional group allows for the covalent conjugation of amine-containing molecules, such as peptides, proteins, and small molecule drugs, to lipid bilayers, liposomes, or other lipid-based nanoparticles. The efficiency of this conjugation is critically dependent on the reaction conditions, primarily the pH and the composition of the buffer. These application notes provide a comprehensive guide to optimizing these parameters for successful this compound reactions.
The core of the this compound reaction is the aminolysis of the NHS ester by a primary amine, leading to the formation of a stable amide bond. However, a competing reaction, the hydrolysis of the NHS ester, can significantly reduce the conjugation yield. The rates of both aminolysis and hydrolysis are highly pH-dependent. Therefore, selecting the optimal pH is a crucial step in maximizing the efficiency of the conjugation reaction.
The Critical Role of pH
The pH of the reaction medium governs the two competing reactions in a this compound conjugation:
-
Aminolysis (Desired Reaction): The reactive species is the unprotonated primary amine (-NH2), which acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. The concentration of the unprotonated amine increases with pH.
-
Hydrolysis (Undesired Reaction): The NHS ester can also be hydrolyzed by water, rendering it inactive. The rate of hydrolysis increases significantly with increasing pH.[1][2]
The optimal pH for a this compound reaction is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most NHS ester reactions, a pH range of 7.2 to 8.5 is generally recommended, with a pH of 8.3-8.5 often cited as optimal for reactions in aqueous buffers.[3][4][5] However, when working with lipid-based reagents like this compound, especially in the context of pre-formed liposomes, a slightly lower pH of around 7.4 is sometimes used to maintain the integrity of the lipid assembly while still allowing for an efficient conjugation reaction.
Data Presentation
The following tables summarize key quantitative data for NHS ester reactions.
Table 1: pH-Dependent Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
(Data compiled from multiple sources)
Table 2: Recommended Buffer Conditions for this compound Reactions
| Parameter | Recommended Condition | Notes |
| pH Range | 7.2 - 8.5 | The optimal pH is a balance between amine reactivity and NHS ester stability. For reactions with pre-formed liposomes, a pH of 7.4 is a good starting point. For reactions in the presence of organic solvents, a pH of 8.3-8.5 can be used. |
| Recommended Buffers | Phosphate buffer, Bicarbonate buffer, Borate buffer, HEPES buffer | Buffers should be free of primary amines. |
| Buffers to Avoid | Tris, Glycine | These buffers contain primary amines that will compete with the target molecule for reaction with the NHS ester. |
| Organic Co-solvents | DMSO, DMF (amine-free) | Necessary for dissolving the hydrophobic this compound. The final concentration in the reaction should typically be kept below 10% to avoid protein denaturation. |
Experimental Protocols
Protocol 1: General Conjugation of an Amine-Containing Molecule to this compound
This protocol describes a general method for conjugating a soluble amine-containing molecule (e.g., a peptide) to this compound in a mixed solvent system.
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide, protein)
-
Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Glass vials
-
Purification supplies (e.g., dialysis membrane, size-exclusion chromatography column)
Procedure:
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Prepare Amine-Containing Molecule Solution: Dissolve the amine-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Initiate the Reaction: Add the this compound stock solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of this compound is a common starting point. The final concentration of the organic solvent should be kept below 10%.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted this compound and byproducts by dialysis or size-exclusion chromatography.
Protocol 2: Conjugation to Pre-formed Liposomes Containing this compound (Post-insertion method adaptation)
This protocol is adapted from methods for conjugating ligands to lipid-PEG-NHS and is suitable for situations where this compound is incorporated into a liposome.
Materials:
-
Pre-formed liposomes containing this compound
-
Amine-containing molecule (e.g., antibody, peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Chloroform (for initial lipid film preparation if starting from scratch)
-
Rotary evaporator or nitrogen stream
-
Quenching Buffer: 1 M Glycine
-
Purification supplies (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Prepare the Lipid Film (if starting from individual lipids): If you are preparing the liposomes, dissolve the lipid mixture, including this compound, in chloroform in a round-bottom flask. Dry the lipids to a thin film using a rotary evaporator or a gentle stream of nitrogen.
-
Hydrate the Lipid Film: Hydrate the lipid film with an appropriate aqueous buffer to form liposomes.
-
Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in the Reaction Buffer (pH 7.4).
-
Initiate the Conjugation: Add the solution of the amine-containing molecule to the pre-formed liposomes containing this compound. The molar ratio of the amine-containing molecule to this compound will need to be optimized.
-
Incubation: Incubate the reaction mixture for 6 hours at room temperature, followed by incubation for 24 hours at 4°C.
-
Quench the Reaction: Add the Quenching Buffer to stop the reaction.
-
Purification: Purify the conjugated liposomes from unreacted molecules and byproducts using dialysis or size-exclusion chromatography.
Mandatory Visualization
Caption: Reaction pathways for this compound conjugation.
Caption: General experimental workflow for this compound conjugation.
References
Application Notes and Protocols for DOPE-NHS and Peptide Coupling: A Guide to Molar Ratio Calculation and Optimization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and methodologies for the covalent conjugation of peptides to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DOPE-NHS). The N-hydroxysuccinimide (NHS) ester of DOPE provides a reactive functional group for the efficient formation of stable amide bonds with primary amines present on peptides, such as the N-terminal amine or the ε-amino group of lysine residues. This bioconjugation technique is pivotal in the development of targeted drug delivery systems, including liposomes and other nanoparticles, where surface-functionalization with peptides enhances cellular uptake, targeting specificity, and therapeutic efficacy.
A critical parameter for successful and reproducible conjugation is the molar ratio of this compound to the peptide. Optimizing this ratio is essential to maximize coupling efficiency while minimizing undesirable side reactions and simplifying downstream purification processes. This application note outlines the calculation of molar ratios, provides detailed experimental protocols, and presents data to guide the optimization of your peptide conjugation strategy.
Data Presentation: Molar Ratio and Coupling Efficiency
The optimal molar ratio of this compound to peptide is an empirical value that should be determined for each specific peptide and liposomal formulation. The reactivity of the peptide's primary amines and the accessibility of the this compound on the liposome surface are key factors. A molar excess of the NHS ester is generally recommended to drive the reaction to completion. However, an excessive amount can lead to challenges in purification and potential non-specific modifications.
The following table summarizes typical starting molar ratios for this compound to peptide conjugation and the expected outcomes. This data is synthesized from general NHS ester labeling protocols and related maleimide-thiol conjugation studies, as direct comparative studies for this compound are often system-dependent.[1][2]
| Molar Ratio (this compound : Peptide) | Expected Coupling Efficiency | Key Considerations |
| 1:1 to 3:1 | Low to Moderate | Can be used for highly reactive peptides or when partial labeling is desired. May result in incomplete conjugation and a heterogeneous product mixture. |
| 5:1 to 10:1 | Moderate to High | A good starting point for the mono-labeling of most peptides. This range often provides a good balance between reaction efficiency and ease of purification of the final product.[1] |
| 15:1 to 20:1 | High | May be necessary for less reactive peptides, peptides with sterically hindered primary amines, or reactions performed under dilute conditions. There is an increased risk of multiple conjugations per peptide (if multiple primary amines are available) and requires more rigorous purification to remove unreacted this compound.[3] |
| >20:1 | High to Very High | Generally not recommended unless empirical evidence suggests it is necessary. The significant excess of unreacted this compound can complicate purification and may lead to hydrolysis, which can alter the surface charge of the liposomes. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of a peptide to pre-formed liposomes containing this compound.
Materials and Reagents
-
Peptide with at least one primary amine (lyophilized powder)
-
Pre-formed liposomes containing a known molar percentage of this compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer or 0.1 M Phosphate Buffer, pH 8.0-8.5[4]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification System: Size Exclusion Chromatography (e.g., Sephadex G-50 column) or Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Protocol for Peptide Conjugation to this compound Liposomes
-
Preparation of Reagents:
-
Allow all reagents to come to room temperature before use.
-
Prepare the Conjugation Buffer (0.1 M Sodium Bicarbonate or Phosphate Buffer) and adjust the pH to 8.0-8.5. Degas the buffer to minimize oxidation, especially for sensitive peptides.
-
Prepare the Quenching Reagent (1 M Tris-HCl or Glycine).
-
-
Peptide Dissolution:
-
Accurately weigh the lyophilized peptide.
-
Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved. If solubility is an issue, a small amount of a co-solvent like DMF or DMSO can be used, but the final concentration of the organic solvent should be kept low (typically <10% v/v) to maintain liposome integrity.
-
-
Conjugation Reaction:
-
In a sterile microcentrifuge tube, add the pre-formed liposomes containing this compound.
-
Add the dissolved peptide solution to the liposome suspension to achieve the desired molar ratio (refer to the data table for starting points).
-
Gently mix the reaction mixture by pipetting or brief vortexing.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing (e.g., on a rotator or shaker). Protect from light if any components are light-sensitive.
-
-
Quenching the Reaction:
-
After the incubation period, add the Quenching Reagent to the reaction mixture to a final concentration of 50-100 mM.
-
The primary amines in the quenching reagent will react with any unreacted this compound, preventing further reactions.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of Peptide-Conjugated Liposomes:
-
Size Exclusion Chromatography (SEC):
-
Equilibrate a suitable SEC column (e.g., Sephadex G-50) with PBS (pH 7.4).
-
Carefully load the quenched reaction mixture onto the column.
-
Elute the sample with PBS. The larger peptide-conjugated liposomes will elute in the void volume, while the smaller, unconjugated peptide and quenching reagent will be retained and elute later.
-
Collect fractions and analyze for the presence of liposomes and peptide.
-
-
Dialysis:
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO), ensuring the pore size is small enough to retain the liposomes but large enough to allow the free peptide and quenching reagent to diffuse out.
-
Perform dialysis against a large volume of PBS (pH 7.4) at 4°C for 24-48 hours, with at least three buffer changes.
-
-
-
Characterization and Quantification:
-
Size and Zeta Potential: Analyze the purified peptide-conjugated liposomes using Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential.
-
Quantification of Conjugated Peptide: To determine the coupling efficiency, the amount of peptide conjugated to the liposomes needs to be quantified. This can be achieved by:
-
HPLC Analysis: Disrupt the purified liposomes with a suitable solvent (e.g., acidified isopropanol or ethanol) to release the conjugated peptide. The peptide concentration is then quantified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) against a standard curve of the known peptide.
-
Spectrophotometric Assays: Use a protein/peptide quantification assay (e.g., BCA or Bradford assay), ensuring that the liposomal components do not interfere with the assay. A control of unconjugated liposomes should be included.
-
-
Calculation of Molar Ratio
To calculate the molar ratio, you need to know the molecular weights of your peptide and this compound, and the amount of each reactant.
1. Moles of Peptide:
-
Moles of Peptide = (Mass of Peptide (g)) / (Molecular Weight of Peptide ( g/mol ))
2. Moles of this compound:
-
This is typically incorporated as a molar percentage of the total lipids in the liposome formulation.
-
First, calculate the total moles of lipid in your liposome suspension.
-
Moles of this compound = (Total Moles of Lipid) x (Molar Percentage of this compound / 100)
3. Molar Ratio:
-
Molar Ratio = (Moles of this compound) / (Moles of Peptide)
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the conjugation of a peptide to a this compound functionalized liposome.
References
Optimizing DOPE-NHS Reactions for Bioconjugation and Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide (DOPE-NHS) is a versatile lipid-based linker widely employed in bioconjugation and the development of advanced drug delivery systems.[1][2][3] Its unique structure, featuring the fusogenic lipid DOPE, allows for the effective conjugation of amine-containing molecules, such as peptides, proteins, and small molecule drugs, to lipid nanoparticles, liposomes, and exosomes.[1][4] This functionalization is critical for targeted drug delivery, enhancing cellular uptake, and facilitating the endosomal escape of therapeutic payloads.
The core of the this compound reaction lies in the N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines to form stable amide bonds. The efficiency of this reaction is highly sensitive to several parameters, including pH, temperature, and reaction time. A critical competing reaction is the hydrolysis of the NHS ester, which inactivates the molecule and reduces conjugation yield. Therefore, optimizing the reaction conditions is paramount to achieving high conjugation efficiency and reproducible results.
These application notes provide a comprehensive guide to understanding and optimizing the reaction conditions for this compound, along with detailed protocols for conjugation and the formulation of functionalized liposomes.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the key quantitative data for the optimization of this compound reactions, based on established principles of NHS ester chemistry.
Table 1: Effect of pH on NHS Ester Reaction and Stability
| pH | Amine Reactivity | NHS Ester Half-Life (Hydrolysis) | Recommendation |
| < 7.0 | Low (amines are protonated and non-nucleophilic) | High (hours) | Not recommended for efficient conjugation. |
| 7.2 - 8.0 | Moderate | Moderate (e.g., ~1 hour at pH 8.0) | A viable range, but may require longer reaction times. |
| 8.3 - 8.5 | Optimal | Low (minutes to an hour) | Recommended starting range for balancing amine reactivity and NHS ester stability. |
| > 9.0 | High | Very Low (minutes) | Generally not recommended due to rapid hydrolysis of the NHS ester. |
Table 2: Recommended Starting Conditions for this compound Conjugation
| Parameter | Recommended Starting Condition | Optimization Range |
| Temperature | Room Temperature (20-25°C) | 4°C to 37°C. Lower temperatures can reduce hydrolysis but will require longer reaction times. |
| Reaction Time | 1 - 2 hours | 30 minutes to overnight. Optimization is crucial and depends on the reactivity of the amine and the desired degree of labeling. |
| Buffer Type | Amine-free buffers such as Phosphate Buffered Saline (PBS), Sodium Bicarbonate, or Borate buffer. | N/A |
| Molar Ratio | 10:1 to 20:1 (this compound : Amine-containing molecule) | 5:1 to 50:1. This should be empirically determined for each specific molecule to achieve the desired degree of conjugation. |
| Solvent | Dissolve this compound in an anhydrous organic solvent like DMSO or DMF before adding to the aqueous reaction mixture. The final concentration of the organic solvent should be kept low (<10%). | N/A |
Mandatory Visualization
Signaling Pathway: Endosomal Escape Facilitated by DOPE
References
Application Notes and Protocols for Solvent Selection in Dissolving DOPE-NHS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the selection of appropriate solvents for dissolving 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinimidyl succinate) (DOPE-NHS). Proper dissolution of this compound is a critical first step for its effective use in bioconjugation, liposome formulation, and nanoparticle surface modification. These guidelines offer a summary of suitable solvents, detailed experimental protocols for dissolution, and best practices for preparing this compound solutions for subsequent conjugation reactions.
Introduction
This compound is a lipid derivative that combines the fusogenic properties of DOPE with a reactive N-hydroxysuccinimide (NHS) ester. This functional group allows for the covalent conjugation of amine-containing molecules, such as peptides, proteins, and small molecule drugs, to lipid bilayers. The successful functionalization of liposomes and other lipid-based nanoparticles with this compound is highly dependent on the initial dissolution of this amphiphilic molecule. The choice of solvent is critical to ensure the stability of the NHS ester and the homogeneity of the resulting solution for efficient conjugation.
The NHS ester is susceptible to hydrolysis, particularly in aqueous environments with a non-neutral pH. Therefore, the initial dissolution is typically performed in an anhydrous aprotic organic solvent before introducing the lipid to an aqueous phase for conjugation.
Chemical Properties of this compound
Understanding the chemical structure of this compound is key to selecting an appropriate solvent.
-
Lipid Tail: The two oleoyl (18:1) fatty acid chains are long and unsaturated, making this portion of the molecule highly nonpolar and hydrophobic.
-
Phosphate Group: The phosphate group is polar and capable of forming hydrogen bonds.
-
NHS Ester: The N-hydroxysuccinimide ester is a polar functional group that is reactive towards primary amines.
This amphiphilic nature dictates that solvents or solvent systems capable of solvating both polar and nonpolar moieties will be most effective.
Solvent Selection for this compound
Based on empirical data for DOPE, this compound, and structurally similar NHS-functionalized lipids such as DSPE-PEG-NHS, the following solvents are recommended. A summary of solvent suitability is provided in Table 1.
Table 1: Solvent Suitability for Dissolving this compound
| Solvent | Suitability | Typical Concentration | Notes |
| Dichloromethane (DCM) | Highly Suitable | Not specified, but generally good for lipids. | A common solvent for dissolving lipids for thin-film hydration. |
| Chloroform (CHCl₃) | Highly Suitable | Approx. 3.3 mg/mL for DOPE.[1] | Frequently used for dissolving lipids to create a lipid film for liposome preparation.[2][] |
| Dimethylformamide (DMF) | Suitable | Not specified. | A common choice for dissolving NHS esters prior to bioconjugation.[4][5] Use anhydrous DMF to prevent NHS ester hydrolysis. |
| Dimethyl Sulfoxide (DMSO) | Suitable | Not specified. | Another common choice for dissolving NHS esters. Use anhydrous DMSO. |
| Ethanol (EtOH) | Moderately Suitable | Not specified. | May be used, particularly in combination with other solvents. |
| Methanol (MeOH) | Moderately Suitable | Not specified. | Often used in a mixture with chloroform to dissolve lipids. |
| Water | Insoluble | Not applicable. | This compound is not soluble in aqueous solutions. The NHS ester will also rapidly hydrolyze. |
Experimental Protocols
The following protocols provide step-by-step instructions for dissolving this compound for two common applications: incorporation into liposomes via thin-film hydration and direct conjugation to amine-containing molecules.
Protocol 1: Dissolving this compound for Liposome Formulation via Thin-Film Hydration
This protocol is suitable for preparing functionalized liposomes where this compound is incorporated into the lipid bilayer.
Materials:
-
This compound
-
Other lipids (e.g., DOPC, cholesterol)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Round-bottom flask
-
Rotary evaporator or a gentle stream of nitrogen gas
-
Hydration buffer (e.g., PBS, HEPES, pH 7.2-7.5)
Procedure:
-
Lipid Weighing: Weigh the desired amounts of this compound and other lipids and place them in a clean, dry round-bottom flask.
-
Dissolution: Add a sufficient volume of chloroform or a chloroform:methanol mixture to the flask to completely dissolve the lipids. The final lipid concentration in the organic solvent is typically in the range of 1-10 mg/mL. Gently swirl the flask to ensure complete dissolution, resulting in a clear solution.
-
Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. Alternatively, for small volumes, a gentle stream of inert gas (nitrogen or argon) can be used. This will create a thin, uniform lipid film on the inner surface of the flask.
-
Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 1-2 hours.
-
Hydration: Add the aqueous hydration buffer (pH 7.2-7.5) to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.
-
Vesicle Formation: Agitate the flask to hydrate the lipid film, which will lead to the formation of multilamellar vesicles (MLVs). This may involve gentle swirling or vortexing.
-
Further Processing: The resulting liposome suspension can be further processed (e.g., by extrusion or sonication) to obtain unilamellar vesicles of a desired size.
Protocol 2: Preparation of a this compound Stock Solution for Bioconjugation
This protocol is designed for preparing a concentrated stock solution of this compound in an anhydrous organic solvent for subsequent addition to an aqueous solution of an amine-containing molecule (e.g., a peptide or protein).
Materials:
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Sterile, dry microcentrifuge tubes or glass vials
-
Argon or nitrogen gas (optional)
Procedure:
-
Weighing: In a sterile, dry microcentrifuge tube or glass vial, weigh the required amount of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMF or DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Dissolution: Gently vortex or sonicate the mixture until the this compound is completely dissolved and the solution is clear.
-
Storage: It is highly recommended to use the this compound stock solution immediately after preparation due to the moisture sensitivity of the NHS ester. If short-term storage is necessary, blanket the solution with an inert gas (argon or nitrogen), seal the container tightly, and store at -20°C for no more than 1-2 days. Avoid multiple freeze-thaw cycles.
Protocol 3: General Procedure for Conjugating an Amine-Containing Molecule to this compound
This protocol outlines the general steps for reacting a prepared this compound stock solution with a target molecule.
Materials:
-
This compound stock solution (from Protocol 2)
-
Amine-containing molecule (e.g., peptide, protein)
-
Reaction buffer (amine-free, e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Prepare Target Molecule Solution: Dissolve the amine-containing molecule in the reaction buffer to the desired concentration.
-
Initiate Conjugation: While gently stirring or vortexing, add the this compound stock solution dropwise to the target molecule solution. The final concentration of the organic solvent (DMF or DMSO) should ideally be kept below 10% (v/v) to minimize its impact on the target molecule's structure and function.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature will depend on the specific reactants.
-
Quenching (Optional): To stop the reaction, add a small volume of a quenching solution to react with and deactivate any unreacted this compound.
-
Purification: Remove excess this compound, hydrolyzed NHS, and the quenching agent from the conjugated product using an appropriate purification method such as dialysis or size-exclusion chromatography.
Mandatory Visualizations
Diagram 1: this compound Chemical Structure
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 4. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Post-Insertion of DOPE-NHS into Pre-formed Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of liposomes with targeting ligands, such as peptides, antibodies, or small molecules, is a critical step in the development of advanced drug delivery systems. The post-insertion method offers a versatile and efficient approach for modifying the surface of pre-formed liposomes without disrupting their encapsulated contents. This technique involves the incubation of pre-formed liposomes with micelles composed of lipid-anchored ligands, leading to the transfer and insertion of the ligand-conjugated lipid into the outer leaflet of the liposomal bilayer.
This document provides detailed application notes and protocols for the post-insertion of N-hydroxysuccinimide (NHS)-activated lipids, specifically focusing on 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DOPE-NHS), into pre-formed liposomes. While this compound is the primary subject, the principles and protocols are largely applicable to other NHS-activated lipids like DSPE-PEG-NHS, which is widely documented.[1][2][3][4] The NHS ester facilitates the covalent conjugation of amine-containing ligands to the lipid anchor prior to insertion.
Principle of the Post-Insertion Method
The post-insertion technique is based on the spontaneous transfer of lipid molecules from a micellar solution to the lipid bilayer of a liposome. This process is driven by the hydrophobic effect and the thermodynamic favorability of incorporating the lipid anchor into the liposomal membrane. The method typically involves two key stages:
-
Ligand Conjugation: The amine-containing ligand of interest is covalently attached to the NHS ester of the DOPE molecule, forming a stable amide bond. This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH.
-
Insertion: The resulting ligand-conjugated DOPE micelles are incubated with the pre-formed liposomes. During this incubation, the ligand-DOPE conjugates spontaneously transfer from the micelles into the outer monolayer of the liposomal bilayer.
This method allows for a modular and flexible approach to liposome functionalization, enabling the coupling of various ligands to a range of pre-formed, drug-loaded liposomes.[5]
Experimental Protocols
Materials and Equipment
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
Other lipids for liposome formation (e.g., DSPC, DOPC)
-
This compound or DSPE-PEG-NHS
-
Amine-containing ligand (peptide, protein, etc.)
-
Chloroform or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
MES buffer
-
HEPES buffer
-
Round-bottom flask
-
Rotary evaporator or nitrogen stream
-
Extruder with polycarbonate membranes of desired pore size
-
Water bath or incubator
-
Dialysis cassettes or size-exclusion chromatography (SEC) column
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Spectrophotometer or fluorometer for quantification assays
Protocol 1: Preparation of Pre-formed Liposomes
This protocol describes the preparation of unilamellar liposomes by the thin-film hydration and extrusion method.
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DOPE and Cholesterol in a specific molar ratio) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum or by a gentle stream of nitrogen gas to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.
-
The hydration process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Pass the liposome suspension through the extruder multiple times (e.g., 11-21 times) to ensure a narrow size distribution.
-
-
Characterization:
-
Determine the size (hydrodynamic diameter) and polydispersity index (PDI) of the pre-formed liposomes using Dynamic Light Scattering (DLS).
-
The zeta potential can also be measured to assess the surface charge of the liposomes.
-
Protocol 2: Conjugation of Ligand to this compound
This protocol outlines the reaction between an amine-containing ligand and this compound.
-
Preparation of this compound Micelles:
-
Dissolve the this compound in an organic solvent like chloroform in a glass vial.
-
Evaporate the solvent under a stream of nitrogen to form a thin film.
-
Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) to form micelles.
-
-
Conjugation Reaction:
-
Dissolve the amine-containing ligand in a suitable buffer (e.g., PBS at a pH of 7.4-8.5 to facilitate the reaction with the NHS ester).
-
Add the ligand solution to the this compound micelle solution. A typical molar ratio of ligand to this compound is 1:2.
-
Incubate the reaction mixture at room temperature for several hours (e.g., 4-6 hours) or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
To quench any unreacted NHS esters, a small amount of a primary amine-containing molecule, such as glycine or Tris buffer, can be added to the reaction mixture.
-
Protocol 3: Post-Insertion of Ligand-DOPE into Pre-formed Liposomes
-
Incubation:
-
Mix the pre-formed liposomes (from Protocol 1) with the ligand-conjugated this compound micelles (from Protocol 2). The molar ratio of the inserted lipid to the liposomal lipid can be varied to control the ligand density on the liposome surface.
-
Incubate the mixture at a temperature above the Tc of the liposomal lipids (e.g., 37°C or 60°C) for a specific duration (e.g., 30 minutes to a few hours). The incubation time and temperature can be optimized to achieve the desired insertion efficiency.
-
-
Purification:
-
Remove the unincorporated ligand-DOPE micelles and free ligand from the functionalized liposomes.
-
Dialysis: Dialyze the liposome suspension against a large volume of buffer using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to retain the liposomes while allowing smaller molecules to diffuse out.
-
Size-Exclusion Chromatography (SEC): Pass the mixture through an SEC column (e.g., Sepharose CL-4B) to separate the larger liposomes from the smaller micelles and free ligand.
-
-
Characterization of Functionalized Liposomes:
-
Measure the size, PDI, and zeta potential of the purified functionalized liposomes using DLS to ensure they have not significantly changed after the post-insertion process.
-
Quantify the amount of ligand conjugated to the liposomes using a suitable assay (e.g., BCA protein assay for protein ligands, fluorescence spectroscopy if the ligand is fluorescently labeled).
-
Data Presentation
The efficiency of the post-insertion process can be influenced by several factors. The following tables summarize key quantitative data that should be determined experimentally to optimize the protocol.
Table 1: Effect of Incubation Time on Insertion Efficiency
| Incubation Time (minutes) | Insertion Efficiency (%) | Mean Liposome Diameter (nm) | PDI |
| 10 | |||
| 30 | |||
| 60 | |||
| 120 | |||
| 180 |
Insertion efficiency can be determined by quantifying the amount of ligand-conjugated lipid incorporated into the liposomes relative to the initial amount added.
Table 2: Characterization of Liposomes Before and After Post-Insertion
| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Ligand Density (ligands/liposome) |
| Pre-formed Liposomes | N/A | |||
| Ligand-Functionalized Liposomes |
Ligand density can be calculated based on the quantification of the conjugated ligand and the estimated number of liposomes in the suspension.
Visualization of Workflows and Concepts
Experimental Workflow
The following diagram illustrates the key steps in the post-insertion method for preparing ligand-functionalized liposomes.
Caption: Experimental workflow for the post-insertion method.
Conceptual Diagram: Targeted Drug Delivery
This diagram illustrates the principle of how a ligand-functionalized liposome can target a specific cell through receptor-mediated endocytosis, a common application for this technology.
Caption: Receptor-mediated endocytosis of a targeted liposome.
Stability Assessment
The stability of the final functionalized liposomes is crucial for their therapeutic efficacy. Stability should be assessed over time under relevant storage conditions (e.g., 4°C).
Key Stability Parameters to Monitor:
-
Size and PDI: An increase in size or PDI over time can indicate aggregation or fusion of liposomes.
-
Ligand Retention: The amount of conjugated ligand should be monitored to ensure it remains attached to the liposome surface.
-
Encapsulated Drug Leakage: For drug-loaded liposomes, the retention of the encapsulated drug should be quantified over time.
Fluorescence-based assays can be employed to monitor liposome stability and leakage. For long-term storage, lyophilization (freeze-drying) in the presence of cryoprotectants can be considered to enhance stability.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Ligand Conjugation Efficiency | - Inactive NHS ester due to hydrolysis. - Suboptimal pH of the reaction buffer. - Low reactivity of the ligand's primary amines. | - Use fresh this compound. - Ensure the reaction buffer pH is between 7.4 and 8.5. - Increase the molar excess of this compound to the ligand. |
| Low Post-Insertion Efficiency | - Incubation temperature is too low. - Insufficient incubation time. - Unfavorable lipid composition of the pre-formed liposomes. | - Increase the incubation temperature to be above the Tc of the liposomal lipids. - Optimize the incubation time. - Consider the lipid composition; the presence of cholesterol can affect insertion. |
| Liposome Aggregation after Post-Insertion | - High ligand density leading to intermolecular interactions. - Changes in surface charge. | - Reduce the molar ratio of ligand-DOPE added during the post-insertion step. - Monitor zeta potential and adjust buffer conditions if necessary. |
| Significant Change in Liposome Size/PDI | - Destabilization of liposomes during incubation. - Inefficient removal of micelles. | - Ensure the incubation temperature is not excessively high. - Optimize the purification method (e.g., use a different MWCO for dialysis or a different SEC column). |
Conclusion
The post-insertion method provides a robust and flexible platform for the surface functionalization of pre-formed liposomes. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively conjugate a wide range of ligands to liposomal carriers, paving the way for the development of targeted and more effective nanomedicines. Careful characterization and stability assessment are paramount to ensuring the quality and performance of the final product.
References
- 1. encapsula.com [encapsula.com]
- 2. encapsula.com [encapsula.com]
- 3. encapsula.com [encapsula.com]
- 4. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the post-insertion method for the formation of ligand-coupled liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of DOPE-NHS Conjugates by Dialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a crucial helper lipid in lipid-based nanoparticle formulations due to its fusogenic properties that facilitate endosomal escape and enhance cytoplasmic delivery of therapeutic payloads. The conjugation of targeting ligands, imaging agents, or other functional molecules to DOPE via an N-hydroxysuccinimide (NHS) ester linker is a common strategy to create targeted drug delivery systems. The purification of these DOPE-NHS conjugates is a critical step to remove unreacted this compound, hydrolyzed NHS esters, and other byproducts of the conjugation reaction. Dialysis is a widely used, gentle, and effective method for this purification step, leveraging the significant size difference between the large lipid-based nanoparticles and the small molecule impurities.
These application notes provide a detailed protocol for the purification of this compound conjugates using dialysis, along with expected outcomes and characterization methods.
Data Presentation
The efficiency of the dialysis process can be assessed by several quantitative parameters. The following tables summarize typical data expected from the purification of this compound conjugates.
Table 1: Dialysis Parameters for Purification of this compound Conjugates
| Parameter | Recommended Value | Purpose |
| Dialysis Membrane | Biocompatible, low-protein binding (e.g., Regenerated Cellulose) | Minimize sample loss and maintain conjugate integrity. |
| Molecular Weight Cut-Off (MWCO) | 10-20 kDa | Allows for the efficient removal of small molecules like unreacted this compound (~1 kDa) while retaining the larger liposomal conjugate.[1] |
| Sample Volume | 0.1 - 50 mL | Dependent on the dialysis device (e.g., cassettes, tubing). |
| Dialysis Buffer | Amine-free buffer (e.g., PBS, HEPES-buffered saline), pH 7.0-7.5 | To prevent reaction with any remaining active NHS esters and maintain liposome stability. |
| Dialysis Buffer Volume | 100-1000x the sample volume | Creates a large concentration gradient to drive the diffusion of impurities out of the sample. |
| Temperature | 4°C or Room Temperature | 4°C is preferred to enhance stability and prevent degradation of the conjugate. |
| Stirring | Gentle stirring of the dialysis buffer | Ensures a continuous concentration gradient across the membrane. |
| Dialysis Duration | 24-48 hours | Sufficient time for equilibrium to be reached. |
| Buffer Changes | 3-4 changes within the dialysis period | Maintains a high concentration gradient for efficient purification.[1] |
Table 2: Expected Quantitative Outcomes of this compound Conjugate Purification by Dialysis
| Parameter | Typical Value | Method of Determination |
| Removal of Unreacted this compound | >95% | HPLC, LC-MS |
| Conjugate Recovery | 85-95% | Lipid quantification assay (e.g., Stewart assay), Nanoparticle Tracking Analysis (NTA) |
| Final Product Purity | High | Assessed by the absence of free linker/drug in HPLC or LC-MS analysis of the final product. |
| Particle Size (Z-average) | 100-200 nm (application dependent) | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Varies based on formulation | Electrophoretic Light Scattering (ELS) |
Experimental Protocols
Materials
-
This compound conjugate solution (post-reaction)
-
Dialysis tubing or cassettes (e.g., Slide-A-Lyzer™ Dialysis Cassettes) with a 10-20 kDa MWCO.[1]
-
Dialysis Buffer (e.g., 1x Phosphate-Buffered Saline, pH 7.4)
-
Large beaker (e.g., 2-4 L)
-
Magnetic stir plate and stir bar
-
Pipettes and sterile, nuclease-free tubes
-
Refrigerator or cold room (4°C)
Protocol for Dialysis of this compound Conjugates
-
Preparation of Dialysis Membrane:
-
If using dialysis tubing, cut the required length and hydrate it according to the manufacturer's instructions. This usually involves boiling in a sodium bicarbonate solution followed by extensive rinsing with deionized water.
-
For dialysis cassettes, hydrate the membrane by soaking it in the dialysis buffer for at least 2 minutes.
-
-
Sample Loading:
-
Carefully load the this compound conjugate solution into the dialysis tubing or cassette using a sterile pipette.
-
Ensure no air bubbles are trapped inside with the sample.
-
Securely clamp the dialysis tubing or seal the cassette port.
-
-
Dialysis Setup:
-
Place the loaded dialysis device in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).
-
Place the beaker on a magnetic stir plate in a cold room or refrigerator.
-
Add a magnetic stir bar to the beaker and begin gentle stirring. Ensure the stir bar does not come into contact with the dialysis device.
-
-
Dialysis Process:
-
Conduct the dialysis for a total of 24-48 hours.
-
Perform buffer changes to maintain a high concentration gradient for efficient removal of impurities. A typical schedule for buffer changes is:
-
After 2-4 hours.
-
After 12 hours.
-
After 24 hours (for a 48-hour dialysis).
-
-
-
Sample Recovery:
-
After the final dialysis period, carefully remove the dialysis device from the buffer.
-
Gently blot the exterior of the device to remove excess buffer.
-
Using a clean pipette, carefully aspirate the purified this compound conjugate solution and transfer it to a sterile tube.
-
-
Post-Purification Analysis:
-
Determine the concentration of the purified conjugate using a suitable lipid quantification assay.
-
Characterize the size, PDI, and zeta potential of the nanoparticles using DLS.
-
Assess the purity and confirm the removal of unreacted this compound by HPLC or LC-MS.
-
Visualizations
Experimental Workflow for this compound Conjugate Purification
Caption: Workflow for the purification of this compound conjugates using dialysis.
Logical Relationship of Purification and Characterization
Caption: Logical flow of the purification and subsequent characterization steps.
References
Application Notes and Protocols for Labeling Exosomes with DOPE-NHS-Linked Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
Exosomes, as natural nanocarriers, hold immense promise for targeted drug delivery and therapeutic applications. Their biocompatibility and ability to cross biological barriers make them ideal vehicles for delivering a variety of payloads. Surface modification of exosomes with specific targeting ligands can significantly enhance their therapeutic efficacy by ensuring they reach the desired cells or tissues.
This document provides a detailed protocol for labeling exosomes with ligands linked via a 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide (DOPE-NHS) anchor. This method leverages the lipophilic nature of the DOPE anchor to spontaneously insert into the exosomal lipid bilayer, presenting the conjugated ligand on the exosome surface. These application notes will guide researchers through the entire workflow, from ligand conjugation to the functional validation of the engineered exosomes.
Data Presentation
Table 1: Characterization of RGD-Modified Exosomes
The following table summarizes the typical physicochemical characteristics of exosomes before and after modification with a this compound-linked RGD (Arg-Gly-Asp) peptide, a common ligand for targeting integrins often overexpressed on cancer cells.
| Parameter | Unmodified Exosomes | RGD-Modified Exosomes | Method of Analysis |
| Size (Diameter) | 110 ± 20 nm | 125 ± 25 nm | Nanoparticle Tracking Analysis (NTA) |
| Concentration | 1 x 10¹¹ particles/mL | 0.9 x 10¹¹ particles/mL | Nanoparticle Tracking Analysis (NTA) |
| Zeta Potential | -15.3 ± 2.5 mV | -18.1 ± 3.0 mV | Dynamic Light Scattering (DLS) |
| Morphology | Intact, cup-shaped vesicles | Intact, cup-shaped vesicles | Transmission Electron Microscopy (TEM) |
| Surface Markers | CD9, CD63, CD81 Positive | CD9, CD63, CD81 Positive | Western Blot / Flow Cytometry |
| Labeling Efficiency | N/A | ~65-75% | Fluorescence-based quantification |
Experimental Protocols
Protocol 1: Conjugation of Ligand to this compound
This protocol describes the chemical conjugation of a peptide ligand (e.g., RGD) to the this compound linker.
Materials:
-
This compound (e.g., from a commercial supplier)
-
Peptide ligand with a primary amine group (e.g., RGD peptide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 8.0
-
Reaction tubes
-
Orbital shaker
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.
-
Dissolve the peptide ligand in PBS (pH 8.0) to a stock concentration of 5 mg/mL.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the this compound solution and the peptide ligand solution at a 1:2 molar ratio (this compound:peptide).
-
Incubate the reaction mixture for 4 hours at room temperature with gentle shaking on an orbital shaker.
-
-
Purification of DOPE-Ligand Conjugate (Optional but Recommended):
-
To remove unconjugated peptide, the reaction mixture can be purified using dialysis (MWCO 3 kDa) against PBS overnight at 4°C.
-
Protocol 2: Labeling of Exosomes with DOPE-Ligand
This protocol details the incubation of purified exosomes with the pre-conjugated DOPE-ligand for its insertion into the exosome membrane.
Materials:
-
Purified exosomes (isolated by ultracentrifugation or other standard methods)
-
DOPE-ligand conjugate from Protocol 1
-
PBS
-
Incubator at 37°C
-
Ultracentrifuge with appropriate rotors
-
Size-exclusion chromatography (SEC) columns or ultracentrifugation filtration units (e.g., 100 kDa MWCO) for purification
Procedure:
-
Exosome Quantification:
-
Determine the concentration of your purified exosome preparation using Nanoparticle Tracking Analysis (NTA).
-
-
Incubation:
-
In a sterile microcentrifuge tube, mix the purified exosomes with the DOPE-ligand conjugate. A common starting ratio is 1 mg of exosomes (protein content) to 20 µg of DOPE-ligand. This ratio may need to be optimized for your specific ligand and exosome source.
-
Incubate the mixture for 1-2 hours at 37°C. Gentle agitation every 15-20 minutes can enhance insertion efficiency.
-
-
Purification of Labeled Exosomes:
-
To remove unincorporated DOPE-ligand, purify the labeled exosomes using one of the following methods:
-
Size-Exclusion Chromatography (SEC): Pass the incubation mixture through an SEC column suitable for exosome purification. Collect the fractions corresponding to the exosomes.
-
Ultracentrifugation: Dilute the mixture in PBS and centrifuge at 100,000 x g for 70 minutes at 4°C. Discard the supernatant and resuspend the exosome pellet in fresh PBS. Repeat this wash step at least once.
-
-
Protocol 3: Characterization of Ligand-Labeled Exosomes
This protocol outlines the key characterization steps to confirm successful labeling and assess the quality of the engineered exosomes.
Materials and Equipment:
-
Nanoparticle Tracking Analyzer (NTA)
-
Transmission Electron Microscope (TEM)
-
Dynamic Light Scattering (DLS) instrument for zeta potential measurement
-
Western blot equipment and antibodies against exosomal markers (CD9, CD63, CD81) and your specific ligand (if an antibody is available)
-
Flow cytometer (if a fluorescently tagged ligand or a secondary detection method is used)
Procedure:
-
Size and Concentration Analysis:
-
Analyze the size distribution and particle concentration of the labeled exosomes using NTA. Compare the results with the unmodified exosome control.
-
-
Morphological Analysis:
-
Visualize the morphology of the labeled exosomes using TEM to ensure their integrity has been maintained.
-
-
Surface Charge Analysis:
-
Measure the zeta potential of the labeled exosomes using DLS to assess changes in surface charge, which can indicate successful surface modification.
-
-
Protein Marker Analysis:
-
Perform a Western blot to confirm the presence of common exosomal markers (CD9, CD63, CD81). If possible, also probe for your conjugated ligand.
-
-
Labeling Efficiency Quantification (for fluorescent ligands):
-
If a fluorescently tagged ligand was used, the labeling efficiency can be quantified by measuring the fluorescence intensity of the labeled exosomes using a fluorometer or flow cytometry and comparing it to a standard curve of the free fluorescent ligand.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: TRAIL-mediated apoptosis signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for functional assessment.
Troubleshooting & Optimization
troubleshooting low DOPE-NHS conjugation efficiency
Welcome to the technical support center for DOPE-NHS conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this compound conjugation experiments.
Troubleshooting Guides
Issue: Low or No Conjugation Efficiency
Low conjugation efficiency is a frequent challenge in bioconjugation. This guide provides a systematic approach to identify and resolve the root cause of the problem.
1. Verify Reagent Quality and Storage:
-
Question: Could my this compound or amine-containing molecule have degraded?
-
Answer: Proper storage and handling are critical for the stability of NHS esters.[1][2][3] this compound should be stored at -20°C or -80°C in a desiccated environment to prevent moisture contamination, which can lead to hydrolysis of the reactive NHS ester.[1][2] Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. If the NHS ester is dissolved in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous and amine-free. A "fishy" odor in DMF indicates degradation to dimethylamine, which will compete with your target amine.
2. Optimize Reaction Conditions:
-
Question: Are my reaction buffer and pH appropriate for NHS ester chemistry?
-
Answer: The pH of the reaction is the most critical factor for successful NHS ester conjugation. The optimal pH range is typically 7.2 to 8.5. A pH between 8.3 and 8.5 is often recommended as an ideal starting point. Below pH 7.2, the primary amines on your target molecule will be protonated and thus non-reactive. Above pH 8.5, the rate of hydrolysis of the this compound ester increases significantly, reducing the amount of active crosslinker available to react with your target molecule.
It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the this compound. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.
3. Review Molar Ratios of Reactants:
-
Question: Am I using the correct molar ratio of this compound to my amine-containing molecule?
-
Answer: A molar excess of the NHS ester over the amine-containing molecule is generally recommended to drive the reaction forward. For protein conjugations, a starting point of a 10- to 50-fold molar excess of the NHS ester may be necessary, especially for dilute protein solutions. However, the optimal ratio is empirical and should be determined for each specific application. Excessive amounts of the crosslinker can lead to undesirable modifications or aggregation of the target molecule.
4. Address Potential Steric Hindrance:
-
Question: Could steric hindrance be preventing the reaction?
-
Answer: The accessibility of the primary amine on your target molecule is important. If the amine is sterically hindered, the conjugation reaction can be slow, allowing for the competing hydrolysis of the NHS ester to dominate. In the context of liposomes, the density of other molecules on the surface could also impede access to the this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary competing reaction with this compound conjugation, and how can I minimize it?
A1: The primary competing reaction is the hydrolysis of the NHS ester by water, which renders the this compound inactive. The rate of hydrolysis is highly dependent on pH and temperature, increasing as the pH becomes more alkaline.
To minimize hydrolysis:
-
Perform the reaction promptly after preparing the this compound solution.
-
Use anhydrous solvents (DMSO or DMF) to dissolve the this compound if it is not readily soluble in your aqueous buffer.
-
Maintain the reaction pH within the optimal range of 7.2-8.5.
-
Consider increasing the concentration of your reactants to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.
Q2: How can I confirm that my this compound is still active?
A2: You can assess the reactivity of an NHS ester by measuring the release of N-hydroxysuccinimide (NHS) at 260 nm after intentional hydrolysis with a strong base. An increase in absorbance at 260 nm after adding a base like NaOH indicates that the NHS ester was active.
Q3: Can I use a Tris-based buffer for my conjugation reaction?
A3: No, it is strongly recommended to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with your target molecule for reaction with the this compound ester, significantly reducing your conjugation efficiency.
Q4: What is a typical reaction time and temperature for this compound conjugation?
A4: The reaction is typically carried out for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C. The optimal time may need to be determined empirically for your specific system. Longer incubation times may be necessary for less reactive molecules or lower concentrations.
Q5: How can I quantify the efficiency of my this compound conjugation?
A5: The method for quantification depends on the nature of the molecule you are conjugating.
-
For proteins or antibodies: You can use methods like SDS-PAGE to observe a shift in molecular weight, or spectroscopic methods if the conjugated molecule has a unique absorbance or fluorescence profile. Assays to determine protein concentration (e.g., BCA or Bradford) can be used on the liposomes after removing unconjugated protein.
-
For fluorescently labeled molecules: The conjugation efficiency can be determined using fluorescence spectroscopy.
-
General methods: Techniques like HPLC can be used to separate the conjugated product from the unreacted starting materials and quantify the extent of the reaction.
Data Summary
Table 1: Key Parameters for Optimizing this compound Conjugation Efficiency
| Parameter | Recommended Condition | Rationale & Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity (deprotonated) with NHS ester stability (minimizes hydrolysis). |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, Borate, Bicarbonate) | Avoids competition for the NHS ester from primary amines in the buffer (e.g., Tris, glycine). |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can slow the rate of hydrolysis, potentially increasing yield over longer reaction times. |
| Reaction Time | 30 minutes - 4 hours | Should be optimized empirically. Longer times may be needed at lower temperatures or concentrations. |
| This compound Solvent | Anhydrous DMSO or DMF | For dissolving this compound before adding to the aqueous reaction buffer. Ensures stability. |
| Molar Ratio (NHS:Amine) | 5- to 50-fold excess of NHS ester | A starting point for optimization. Higher excess may be needed for dilute solutions. |
Table 2: Half-life of NHS Esters in Aqueous Solution at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Note: This data illustrates the significant impact of pH on the stability of the NHS ester.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Amine-Containing Molecule
-
Preparation of Amine-Containing Molecule:
-
Dissolve your amine-containing molecule in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
If your sample is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the calculated molar excess of the dissolved this compound solution to the solution of your amine-containing molecule. Add the organic solution dropwise while gently mixing.
-
Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and the NHS byproduct.
-
For liposome conjugations, this can be achieved by dialysis, gel filtration (e.g., Sepharose CL-4B), or spin filtration.
-
Visualizations
References
how to prevent hydrolysis of DOPE-NHS during reaction
Welcome to the technical support center for DOPE-NHS (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during bioconjugation experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a lipid molecule functionalized with an N-hydroxysuccinimide (NHS) ester group. It is commonly used as a linker to conjugate peptides, proteins, antibodies, or other amine-containing molecules to liposomes or other lipid-based nanoparticles for applications in drug delivery and targeted therapies.[1]
Q2: What is hydrolysis in the context of this compound reactions and why is it a problem?
Hydrolysis is a chemical reaction where the NHS ester of this compound reacts with water. This reaction is the primary competitor to the desired conjugation reaction with the target amine-containing molecule. The product of hydrolysis is a non-reactive carboxylic acid, which renders the this compound incapable of coupling to your molecule of interest. This significantly reduces the efficiency and yield of your final conjugate.[2][3][4]
Q3: What are the main factors that influence the rate of this compound hydrolysis?
The stability of the NHS ester is primarily affected by three factors:
-
pH: The rate of hydrolysis increases significantly with a rise in pH.[5]
-
Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.
-
Buffer Composition: The presence of nucleophiles, especially primary amines, in the buffer will compete with the target molecule for reaction with the NHS ester.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of this compound | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH. |
| Presence of competing primary amines in the buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Avoid buffers containing Tris or glycine. | |
| Poor solubility of this compound | Dissolve the this compound in a small amount of anhydrous DMSO or DMF before adding it to the aqueous reaction mixture. | |
| Inconsistent Results | Acidification of Reaction Mixture | During large-scale labeling, the hydrolysis of the NHS ester can lead to a drop in pH. Monitor the pH of the reaction mixture or use a more concentrated buffer to maintain stability. |
| Variable Reagent Quality | Use high-quality, anhydrous DMSO or amine-free DMF. Store the solid this compound reagent in a cool, dry place, protected from moisture. A desiccator is highly recommended. |
Optimizing Reaction Conditions to Minimize Hydrolysis
To maximize the efficiency of your this compound conjugation reaction, it is crucial to control the experimental conditions to favor the reaction with the primary amine over hydrolysis.
| Parameter | Recommendation | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Below pH 7.2, the primary amine target is protonated and less nucleophilic. Above pH 8.5, the rate of hydrolysis of the NHS ester becomes very rapid. |
| Temperature | Room Temperature (20-25°C) or 4°C | Lowering the temperature to 4°C can slow down the rate of hydrolysis, which can be beneficial for sensitive proteins or long reactions. |
| Buffer Type | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | These buffers are non-reactive towards NHS esters. |
| Buffer Additives | Avoid primary amines (e.g., Tris, Glycine) | These will compete with the target molecule for reaction with the this compound. |
| Reagent Preparation | Dissolve this compound in anhydrous DMSO or DMF immediately before use | This compound is not readily soluble in aqueous buffers and dissolving it in an organic solvent first ensures it is available for reaction. Preparing it fresh minimizes hydrolysis before the reaction starts. |
| Reaction Time | 0.5 - 4 hours | The optimal time will depend on the specific reactants and conditions. Monitor the reaction to determine the point of maximum conjugation before significant hydrolysis occurs. |
Experimental Protocol: Conjugation of a Peptide to DOPE-Containing Liposomes
This protocol provides a general procedure for labeling pre-formed liposomes containing DOPE with a peptide via a this compound linker.
Materials:
-
Pre-formed liposomes containing a known concentration of DOPE.
-
This compound.
-
Amine-containing peptide.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Prepare the Peptide Solution: Dissolve the amine-containing peptide in the Reaction Buffer to a desired concentration.
-
Perform the Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
-
Incorporate into Liposomes: Add the peptide-DOPE-NHS conjugate solution to the pre-formed liposomes. The specifics of this step will depend on the liposome formulation and stability.
-
Quench the Reaction (Optional): Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction by consuming any unreacted this compound.
-
Purify the Conjugate: Separate the peptide-labeled liposomes from unreacted peptide and by-products using a suitable method like size-exclusion chromatography.
-
Characterize the Conjugate: Analyze the final product to determine the degree of labeling and confirm the integrity of the liposomes.
Visualizing the Chemistry and Workflow
To better understand the processes involved in this compound conjugation, the following diagrams illustrate the key chemical reactions and the experimental workflow.
Caption: Competing reactions of this compound with a primary amine and water.
Caption: Step-by-step workflow for a typical this compound conjugation experiment.
References
Technical Support Center: Strategies to Minimize Aggregation of DOPE-NHS Nanoparticles
This technical support center is designed for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide (DOPE-NHS) nanoparticles. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to nanoparticle aggregation during and after formulation and conjugation.
I. Frequently Asked Questions (FAQs)
Q1: Why are my this compound nanoparticles aggregating?
A1: DOPE-based nanoparticles are inherently prone to aggregation due to the conical shape of the DOPE molecule, which favors the formation of non-bilayer structures (inverted hexagonal phase) rather than stable lamellar bilayers.[1] Aggregation can be further exacerbated by several factors during the NHS-ester conjugation process, including:
-
Suboptimal pH: The pH of the reaction buffer is critical. While a slightly alkaline pH (7.2-8.5) is required for the efficient reaction of the NHS ester with primary amines, a pH that is too high can accelerate the hydrolysis of the NHS ester, and a pH that is too low will protonate the amines, reducing their reactivity.[2][3]
-
High Ionic Strength: High salt concentrations in the buffer can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[4]
-
Lack of Steric Stabilization: Without a protective layer, nanoparticles can easily come into close contact and aggregate.
-
Inappropriate Storage: Storing liposome suspensions at room temperature or freezing them without a cryoprotectant can lead to instability and aggregation.[1]
Q2: How can I prevent aggregation during the formulation of this compound nanoparticles?
A2: To prevent aggregation during formulation, it is crucial to include helper lipids in your formulation.
-
Incorporate Cholesterol: Cholesterol is essential for stabilizing liposomes containing DOPE. It inserts into the lipid bilayer, increasing its packing density and mechanical rigidity. This prevents the transition of DOPE to the unstable inverted hexagonal phase. A good starting point for the molar ratio of total phospholipid to cholesterol is 2:1.
-
Add PEGylated Lipids: Including a small percentage (e.g., 2-10 mol%) of PEGylated lipids, such as DSPE-PEG2000, provides steric stabilization. The polyethylene glycol (PEG) chains form a protective hydrophilic layer on the surface of the liposomes, which physically hinders them from getting too close to each other.
Q3: What is the optimal pH for conjugating molecules to this compound nanoparticles?
A3: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point. It is a trade-off between maximizing the reactivity of the primary amines on your target molecule and minimizing the hydrolysis of the NHS ester.
Q4: Can I freeze my this compound nanoparticles for long-term storage?
A4: Freezing is generally not recommended for storing liposome suspensions as the formation of ice crystals can damage the vesicles, leading to aggregation upon thawing. For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant is the preferred method.
II. Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound nanoparticles.
Issue 1: Nanoparticles Aggregate Immediately After Formulation
Possible Causes:
-
Absence or insufficient amount of helper lipids: DOPE alone does not form stable bilayers at physiological pH.
-
High liposome concentration: Concentrated suspensions are more prone to aggregation.
-
Suboptimal hydration temperature: Hydrating the lipid film below the phase transition temperature (Tc) of the lipids can lead to improper vesicle formation.
Solutions:
-
Optimize lipid composition: Incorporate cholesterol at a molar ratio of at least 1:2 (cholesterol:phospholipid) and a PEGylated lipid (e.g., DSPE-PEG2000) at 2-10 mol%.
-
Dilute the nanoparticle suspension: After formation, dilute your nanoparticles to a lower concentration for storage.
-
Ensure proper hydration: Hydrate the lipid film with a buffer pre-heated to a temperature above the Tc of all lipid components.
Issue 2: Aggregation Occurs During the NHS-Ester Conjugation Reaction
Possible Causes:
-
Incorrect buffer composition: Buffers containing primary amines (e.g., Tris) will compete with your target molecule.
-
Suboptimal pH: The pH of your reaction buffer is outside the optimal range of 7.2-8.5.
-
High ionic strength: The salt concentration in your buffer is too high.
Solutions:
-
Use amine-free buffers: Use buffers such as phosphate, bicarbonate, HEPES, or borate.
-
Adjust the pH: Carefully adjust the pH of your reaction buffer to between 7.2 and 8.5.
-
Reduce ionic strength: If aggregation is observed, try reducing the salt concentration in your buffer.
Issue 3: Low Conjugation Efficiency
Possible Causes:
-
Hydrolysis of the NHS ester: NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive.
-
Low reactivity of the target molecule: The primary amines on your molecule may be sterically hindered or protonated.
-
Insufficient molar excess of the NHS ester: The ratio of NHS ester to your target molecule may be too low.
Solutions:
-
Use fresh reagents: Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.
-
Optimize reaction conditions: Ensure the pH is optimal and consider using a crosslinker with a longer spacer arm to overcome steric hindrance.
-
Increase molar excess: A 5- to 20-fold molar excess of the NHS ester over the amount of the amine-containing molecule is a common starting point.
Issue 4: Aggregation After Storage
Possible Causes:
-
Inappropriate storage temperature: Storage at room temperature or inconsistent temperatures can lead to instability.
-
Freezing without cryoprotectant: Ice crystal formation can disrupt the liposomes.
-
Bacterial contamination: Growth of microorganisms can alter the formulation.
Solutions:
-
Store at 4°C: For short-term storage, keep the nanoparticle suspension at 4°C.
-
Lyophilize for long-term storage: For long-term stability, freeze-dry the nanoparticles in the presence of a cryoprotectant like sucrose or trehalose.
-
Use sterile techniques: Prepare and handle your nanoparticles in a sterile environment to prevent contamination.
III. Data Presentation
The following tables summarize quantitative data on the factors influencing liposome stability. Note that the data may be from liposomal systems with slightly different lipid compositions but the general trends are applicable to DOPE-based nanoparticles.
Table 1: Effect of Cholesterol on Liposome Size and Stability
| Phospholipid:Cholesterol Molar Ratio | Average Diameter (nm) | Polydispersity Index (PDI) | Stability Notes |
| 100:0 | ~150 | > 0.3 | Prone to aggregation and fusion. |
| 80:20 | ~120 | < 0.2 | Improved stability compared to no cholesterol. |
| 70:30 (2:1) | ~100-110 | < 0.15 | Generally considered a stable formulation. |
| 60:40 | ~125 | < 0.1 | Increased rigidity, may affect drug release. |
| 50:50 (1:1) | ~130-140 | < 0.1 | Very stable, but may have lower encapsulation efficiency for some drugs. |
Table 2: Effect of DSPE-PEG2000 on Liposome Size and Zeta Potential
| DSPE-PEG2000 (mol%) | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 | 130 ± 0.4 | 0.149 ± 0.010 | +65.6 ± 0.74 |
| 2 | 123 ± 0.9 | 0.113 ± 0.004 | +59.1 ± 1.52 |
| 4 | 113 ± 0.5 | 0.066 ± 0.012 | +53.4 ± 1.71 |
| 10 | 118 ± 0.8 | 0.089 ± 0.009 | +44.7 ± 3.47 |
| (Data adapted from a study on DOTAP/cholesterol liposomes, demonstrating the trend of PEGylation on particle characteristics) |
Table 3: Influence of pH on Liposome Stability
| pH | Average Diameter (nm) | Zeta Potential (mV) | Stability Notes |
| 5.5 | ~125 | ~ -2.5 | Stable. |
| 7.4 | ~125 | ~ -2.5 | Stable. |
| 9.0 | Significant increase | Becomes more negative | Aggregation may occur. |
| 10.0 | ~128 | ~ -5.0 | Potential for instability and aggregation. |
| (Data adapted from studies on DOPC and other liposomes, showing general pH stability trends) |
Table 4: Effect of Cryoprotectants on Liposome Stability during Lyophilization
| Cryoprotectant (Cryoprotectant:Lipid ratio w/w) | Average Diameter (nm) Before Lyophilization | Average Diameter (nm) After Reconstitution | PDI After Reconstitution |
| None | 120 | > 1000 (aggregated) | > 0.5 |
| Sucrose (5:1) | 125 | ~130 | < 0.2 |
| Trehalose (5:1) | 122 | ~125 | < 0.2 |
| Glucose (9:1) | 118 | ~128 | < 0.2 |
| Trehalose (20:1) | 119 ± 39 | 140 ± 60 | Not specified |
| (Data compiled from multiple sources to illustrate the protective effect of cryoprotectants) |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar this compound nanoparticles with helper lipids.
Materials:
-
This compound
-
Cholesterol
-
DSPE-PEG2000
-
Chloroform
-
Hydration buffer (e.g., PBS, HEPES, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve this compound, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at the desired molar ratio (e.g., this compound:Cholesterol:DSPE-PEG2000 at 50:45:5).
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure to form a thin lipid film on the inner surface of the flask.
-
Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer, pre-warmed to a temperature above the phase transition temperature of the lipids, to the flask.
-
Gently rotate the flask to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Extrusion:
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane.
-
Pass the MLV suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs).
-
The resulting nanoparticle suspension should be more translucent.
-
-
Storage:
-
Store the prepared this compound nanoparticles at 4°C for short-term use.
-
Protocol 2: Conjugation of an Amine-Containing Molecule to this compound Nanoparticles
This protocol provides a general procedure for conjugating a protein or other amine-containing molecule to the surface of this compound nanoparticles.
Materials:
-
This compound nanoparticle suspension (from Protocol 1)
-
Amine-containing molecule (e.g., protein, peptide)
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size exclusion chromatography)
Methodology:
-
Buffer Exchange (if necessary):
-
If your amine-containing molecule is in a buffer with primary amines, perform a buffer exchange into the amine-free reaction buffer.
-
-
Conjugation Reaction:
-
Add the this compound nanoparticle suspension to the solution of your amine-containing molecule. A common starting molar excess of NHS ester to amine is 5- to 20-fold.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by reacting with any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted molecule and byproducts by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the final conjugate for size, zeta potential, and conjugation efficiency.
-
V. Visualization
Experimental Workflow for this compound Nanoparticle Formulation and Conjugation
Caption: Workflow for this compound nanoparticle formulation and conjugation.
Troubleshooting Flowchart for Nanoparticle Aggregation
Caption: Troubleshooting decision tree for nanoparticle aggregation.
References
- 1. Long-Circulating and Fusogenic Liposomes Loaded with Paclitaxel and Doxorubicin: Effect of Excipient, Freezing, and Freeze-Drying on Quality Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DOPE-NHS Modified Liposomes
Welcome to the technical support center for DOPE-NHS (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide) modified liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the yield and consistency of your liposome conjugations.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and modification of this compound liposomes.
Problem 1: Low Conjugation Efficiency or Low Yield
You are observing a low amount of your protein, peptide, or other amine-containing ligand attached to the liposome surface.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The reaction between the NHS ester and a primary amine is highly pH-dependent. At low pH, the amine is protonated and not nucleophilic, while at high pH, the NHS ester rapidly hydrolyzes.[1][2][3] The optimal pH range is typically 8.3-8.5.[1][3] For sensitive proteins, a lower pH (7.2-7.5) can be used, but this will require longer incubation times. |
| Incorrect Buffer | Buffers containing primary amines, such as Tris, will compete with your target ligand for reaction with the NHS ester, significantly reducing your yield. Use amine-free buffers like Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer. If your ligand is in an amine-containing buffer, perform a buffer exchange before the reaction. |
| Hydrolysis of NHS Ester | This compound is susceptible to hydrolysis in aqueous solutions, which deactivates it. This is a primary reason for low yields. Always prepare the this compound solution immediately before use. An optimized post-insertion method involves adding the antibody/ligand directly to the dried DSPE-PEG-NHS lipid film to minimize exposure to water and subsequent hydrolysis. |
| Low Reagent Concentration | Low concentrations of either the liposomes or the ligand can slow down the desired reaction, allowing the competing hydrolysis reaction to dominate. Increase the concentration of the reactants. A typical starting protein concentration is 1-10 mg/mL. |
| Steric Hindrance | If using PEGylated liposomes, the PEG chains can create a steric barrier that blocks the access of the ligand to the NHS group, especially for large ligands like antibodies. This effect is more pronounced with longer PEG chains and higher PEG concentrations. Consider using shorter PEG chains (e.g., PEG750 or PEG1000) or optimizing the PEG density. |
| Improper Storage of this compound | The this compound reagent may have degraded due to improper storage, such as exposure to moisture. Store this compound at -20°C or -80°C in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation. |
Problem 2: Liposome Aggregation or Instability
Your liposome suspension is showing signs of aggregation, precipitation, or fusion during or after the conjugation reaction.
| Potential Cause | Recommended Solution |
| Inherent Instability of DOPE | DOPE has a cone-like shape that favors the formation of an unstable inverted hexagonal (HII) phase rather than a stable bilayer, leading to vesicle fusion. |
| Lack of Helper Lipids | Formulations with high concentrations of DOPE are inherently unstable. Incorporate helper lipids like cholesterol or phosphatidylcholine (PC) into your formulation. Cholesterol increases bilayer rigidity and stability by filling gaps between lipid molecules. A PC:PE ratio of 4:1 can be used to form stable unilamellar vesicles. |
| Incorrect pH | The stability of DOPE-containing liposomes can be pH-dependent. Stable DOPE liposomes often require a pH above 9.0 unless stabilized with other components. However, this high pH is detrimental to the NHS-ester reaction. Therefore, stabilization with helper lipids is the preferred method. |
| Inappropriate Storage Temperature | Storing liposomes at temperatures above 4°C can increase lipid mobility and the likelihood of fusion. Store liposomes at 4°C to minimize membrane fluidity. Never freeze standard liposome suspensions, as ice crystal formation can disrupt the vesicles. |
| Protein Aggregation | The conjugation process itself can sometimes lead to the aggregation of the conjugated protein, which in turn causes the liposomes to aggregate. Optimize the molar ratio of this compound to your ligand. A high degree of labeling can sometimes induce aggregation. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a protein to this compound modified liposomes?
A1: The optimal pH is a trade-off between maximizing the reactivity of the primary amines on your protein and minimizing the hydrolysis of the NHS ester. A pH range of 8.3-8.5 is generally recommended for the highest efficiency. At this pH, a good portion of the primary amines (like the epsilon-amino group of lysine) are deprotonated and thus nucleophilic, while the rate of hydrolysis is manageable.
Q2: Which buffers should I use for the conjugation reaction?
A2: It is critical to use an amine-free buffer to avoid competition with your target molecule. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, bicarbonate, or borate buffers. Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they contain primary amines that will react with the NHS ester.
Q3: How can I prevent the hydrolysis of the this compound before it reacts with my ligand?
A3: Hydrolysis is a major competing reaction that reduces yield. To minimize it:
-
Use Fresh Reagents: Prepare your this compound liposome solution immediately before you intend to perform the conjugation.
-
Control pH: Avoid very high pH values, as the rate of hydrolysis increases significantly with pH.
-
Optimized Post-Insertion: A highly effective method is to add your ligand (e.g., antibody) directly to the dried lipid film containing DSPE-PEG-NHS before full hydration. This minimizes the time the NHS ester is exposed to the aqueous environment before the amine-containing ligand is present, which can significantly increase the number of conjugated molecules per liposome.
Q4: My liposome formulation includes PEGylated lipids. Will this affect my conjugation?
A4: Yes, PEGylation can significantly affect conjugation. The PEG chains form a protective hydrophilic layer that provides steric hindrance. While this is excellent for improving in vivo circulation time, it can also shield the NHS esters on the liposome surface from your ligand, particularly if the ligand is large like an antibody. The degree of steric hindrance depends on the length and grafting density of the PEG chains. If you observe low conjugation efficiency, consider using lipids with shorter PEG chains or reducing the molar percentage of the PEGylated lipid in your formulation.
Q5: How should I purify my liposomes after the conjugation reaction?
A5: Purification is essential to remove unreacted ligand, hydrolyzed NHS, and other byproducts. Common methods include:
-
Dialysis: Effective for removing small molecules. Use a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate to retain your liposomes and conjugated ligand while allowing smaller impurities to diffuse out.
-
Size Exclusion Chromatography (SEC): Separates molecules based on size. Liposomes will elute in the void volume, while smaller, unconjugated molecules will be retained longer.
-
Tangential Flow Filtration (TFF): A scalable method that can be used for purification and concentration of liposomes, with high recovery rates reported (>98%).
Q6: How can I quantify the amount of ligand conjugated to my liposomes?
A6: After purification, you need to quantify the degree of conjugation. This typically involves two measurements: the lipid concentration and the conjugated protein/ligand concentration.
-
Lipid Quantification: Assays like the Stewart assay for phospholipids can be used.
-
Protein/Ligand Quantification: Standard protein assays like the bicinchoninic acid (BCA) assay or micro-BCA assay are commonly used. You may need to lyse the liposomes with a detergent (e.g., Triton X-100) to ensure the protein is accessible to the assay reagents. Alternatively, if your ligand has a unique spectroscopic signature (e.g., a fluorescent tag), you can use that for quantification.
Experimental Protocols & Visualizations
General Protocol for Protein Conjugation to Pre-formed this compound Liposomes
This protocol provides a general workflow for conjugating a protein to liposomes incorporating this compound.
-
Liposome Preparation:
-
Prepare liposomes using a standard method such as thin-film hydration followed by extrusion. The lipid composition should include your structural lipids (e.g., DOPC), a stabilizing lipid (e.g., Cholesterol), and the reactive lipid (e.g., 5 mol% this compound).
-
Extrude the liposomes through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
-
-
Buffer Exchange (Protein):
-
Ensure your protein solution is in an amine-free buffer (e.g., PBS, pH 8.3). If not, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the protein to the liposome suspension.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction and deactivate any remaining NHS esters, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated protein and reaction byproducts using size exclusion chromatography or dialysis.
-
Optimized Post-Insertion Protocol for Antibody Conjugation
This method is adapted from studies showing improved conjugation efficiency by minimizing premature hydrolysis of the NHS-ester.
-
Prepare Micelles:
-
In separate tubes, dissolve DSPE-PEG-NHS (the reactive lipid) and a non-reactive PEG lipid (e.g., mPEG-DSPE) in chloroform.
-
Dry the lipid solutions under a stream of nitrogen to form thin lipid films.
-
-
Antibody-Micelle Formation:
-
Immediately add the antibody solution (in PBS, pH 7.4) to the dried DSPE-PEG-NHS film.
-
Sonicate for 5 minutes and incubate for 4 hours at room temperature to allow the antibody to conjugate to the lipid.
-
-
Quench Reaction:
-
Add glycine to quench any unreacted NHS groups.
-
-
Post-Insertion:
-
Prepare plain liposomes (without the PEGylated lipids) using your desired method (e.g., thin-film hydration and extrusion).
-
Hydrate the non-reactive mPEG-DSPE film with buffer to form micelles.
-
Mix the antibody-conjugated micelles with the non-reactive micelles.
-
Co-incubate the mixed micellar dispersion with the pre-formed plain liposomes at 60°C for 30-60 minutes. This allows the lipid-anchored antibodies and PEG lipids to insert into the outer leaflet of the liposome bilayer.
-
-
Purification:
-
Purify the resulting immunoliposomes using dialysis to remove non-inserted material.
-
Diagrams
Caption: Standard workflow for conjugating a ligand to pre-formed this compound liposomes.
References
Technical Support Center: Optimizing DOPE-NHS Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) with N-hydroxysuccinimide (NHS) esters. Proper buffer selection is critical for the stability and efficiency of this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a DOPE-NHS reaction?
A1: The optimal pH for reacting NHS esters with primary amines, such as the ethanolamine headgroup of DOPE, is between 7.2 and 8.5.[1][2][3][][5] The reaction is strongly pH-dependent. At a lower pH, the primary amine is protonated and less nucleophilic, slowing the reaction rate. Conversely, at a higher pH, the rate of NHS ester hydrolysis significantly increases, which competes with the desired conjugation reaction and reduces overall efficiency. For many applications, a pH of 8.3-8.5 is considered optimal.
Q2: Which buffers are recommended for this compound conjugations?
A2: It is crucial to use an amine-free buffer to avoid competition with the DOPE molecule. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Sodium Bicarbonate/Carbonate
-
Borate
For in vivo applications, PBS at a physiological pH of 7.4 is the most common choice for the final formulation.
Q3: Are there any buffers I should avoid?
A3: Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with the primary amine on the DOPE molecule for reaction with the NHS ester, leading to reduced conjugation efficiency and the formation of undesired byproducts. However, Tris or glycine buffers are often used to quench the reaction and terminate the conjugation process.
Q4: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?
A4: Many non-sulfonated NHS esters have poor water solubility. It is common practice to first dissolve the NHS ester in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture containing DOPE. It is important to use high-quality, amine-free DMF, as it can degrade to form dimethylamine which will react with the NHS ester. The final concentration of the organic solvent in the reaction should be kept low (typically 0.5% to 10%) to avoid potential precipitation of your molecules.
Q5: How does temperature affect the this compound reaction?
A5: this compound conjugations are typically performed at room temperature for 0.5 to 4 hours or at 4°C, potentially overnight. Lowering the temperature to 4°C can be beneficial for sensitive proteins and also slows the rate of NHS ester hydrolysis, which can improve the yield if hydrolysis is a competing issue. However, the rate of the desired conjugation reaction will also be slower, necessitating a longer incubation time.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
This is a frequent issue that can often be traced back to the reaction conditions or the quality of the reagents.
| Potential Cause | Recommended Solution |
| Incorrect Buffer Composition | The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with the target amines, reducing conjugation efficiency. Use an amine-free buffer such as PBS, HEPES, bicarbonate, or borate within the optimal pH range of 7.2-8.5. |
| Suboptimal pH | The reaction pH may be too low, resulting in a protonated and non-reactive primary amine on the DOPE, or too high, leading to rapid hydrolysis of the NHS ester. Verify the pH of your reaction buffer with a calibrated pH meter and perform pilot experiments at different pH values within the 7.2-8.5 range to find the optimal condition. |
| Hydrolyzed NHS Ester | NHS esters are moisture-sensitive and can hydrolyze if not stored and handled properly. Prepare the NHS ester solution immediately before use. Consider performing the reaction at a lower temperature (4°C) to decrease the rate of hydrolysis. |
| Inactive NHS Ester Reagent | The NHS ester may have degraded due to improper storage. Store NHS esters in a dry, light-protected container at -20°C and avoid repeated freeze-thaw cycles. |
| Low Reactant Concentration | The concentration of the DOPE-containing liposomes or the NHS ester may be too low, making the competing hydrolysis reaction more significant. For protein conjugations, a concentration of at least 2 mg/mL is recommended as a starting point. |
Issue 2: Aggregation or Precipitation of Liposomes During Reaction
| Potential Cause | Recommended Solution |
| Suboptimal pH | The pH of the buffer can influence the surface charge and stability of DOPE-containing formulations. Empirically test a range of pH values (a good starting point is 6.5-7.5) to find the optimal condition for your specific liposome formulation. |
| Inappropriate Buffer Species | Some buffer ions can interact with the lipid headgroups, affecting the membrane's physical properties and leading to instability. If aggregation persists, consider screening alternative buffer systems like citrate or Tris-HCl (for post-reaction quenching). |
| High Ionic Strength | Increased ionic strength can compress the electrical double layer around liposomes, reducing electrostatic repulsion and leading to aggregation. Prepare formulations in buffers with varying ionic strengths (e.g., 50 mM, 100 mM, 150 mM NaCl) to identify the concentration that minimizes aggregation. |
| High Organic Solvent Concentration | A high concentration of the organic solvent (DMSO or DMF) used to dissolve the NHS ester can cause precipitation. Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically between 0.5% and 10%. |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH and temperature of the buffer. The primary competing reaction is hydrolysis, which renders the NHS ester inactive.
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.
Table 2: Common Buffers for Amine-Reactive Crosslinking
| Buffer | Recommended pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used and generally non-interfering. A good choice for reactions with pH-sensitive proteins. |
| HEPES | 7.2 - 8.0 | Good buffering capacity in this range. |
| Bicarbonate/Carbonate | 8.0 - 9.0 | Effective at a slightly more alkaline pH. Optimal for many NHS ester reactions. |
| Borate | 8.0 - 9.0 | Another option for alkaline conditions. A pH of 8.5 is often used. |
Note: Always use amine-free buffers for the crosslinking reaction itself.
Experimental Protocols
Protocol 1: General DOPE-Liposome Conjugation with an NHS Ester
This protocol provides a general procedure for labeling pre-formed DOPE-containing liposomes with a molecule functionalized with an NHS ester.
Materials:
-
DOPE-containing liposomes in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the molecule to be conjugated
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Size exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Prepare Liposome Solution: Ensure the liposomes are in an appropriate amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column. Adjust the pH to the desired reaction pH (e.g., 8.3).
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Reaction: Add the dissolved NHS ester to the liposome solution while gently stirring. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the amount of DOPE on the outer leaflet of the liposomes.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by size exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).
Visualizations
References
Technical Support Center: Quenching Unreacted DOPE-NHS After Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for effectively quenching unreacted 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DOPE-NHS) after its conjugation to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching unreacted this compound?
A1: Quenching is a critical step to deactivate any remaining highly reactive N-hydroxysuccinimide (NHS) esters on the DOPE lipid that did not conjugate to your target molecule.[1] This prevents unwanted side reactions in subsequent experimental steps, such as the labeling of other amine-containing molecules or purification media, which can lead to inaccurate results and non-specific binding.
Q2: What are the most common quenching agents for this compound reactions?
A2: The most common quenching agents are small molecules containing primary amines that rapidly react with the NHS ester. These include Tris (tris(hydroxymethyl)aminomethane), glycine, hydroxylamine, and ethanolamine.[2][3]
Q3: How do I choose the right quenching agent?
A3: The choice of quenching agent can depend on your downstream application.
-
Tris and glycine are widely used, effective, and readily available.[4][5] They are suitable for most applications.
-
Hydroxylamine is also a potent quenching agent and can hydrolyze any remaining NHS esters.
-
It's important to consider potential interference with your final product or assay. For instance, while Tris is an efficient quencher, it has been reported to potentially reverse formaldehyde cross-links in some applications.
Q4: What is the primary side reaction that competes with the quenching of this compound?
A4: The primary competing side reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can hydrolyze back to a carboxylic acid, rendering it unreactive. This hydrolysis is highly pH-dependent, with the rate increasing at higher pH values.
Q5: Can the quenching agent affect my final conjugate?
A5: Yes, it is possible. Quenching agents with primary amines will form a stable amide bond with the unreacted this compound, resulting in a small molecule modification on some of the DOPE lipids. It is essential to use the quenching agent in a sufficient molar excess to ensure all unreacted this compound is capped. In most applications, this minor modification of a fraction of the DOPE molecules does not impact the overall function of the conjugate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background or non-specific binding in downstream assays (e.g., ELISA) | Incomplete quenching of unreacted this compound. | Increase the concentration of the quenching agent (e.g., to 50-100 mM). Increase the quenching reaction time (e.g., to 30 minutes). Ensure the pH of the reaction mixture is suitable for the quenching agent (typically pH 7.5-8.5). |
| Precipitation observed after adding the quenching agent. | The quenching buffer is not compatible with the conjugate, leading to insolubility. The concentration of the quenching agent is too high, causing salt-out effects. | Ensure the quenching buffer has a similar composition to the conjugation buffer (minus the reactive components). Perform a buffer exchange into the desired final buffer after quenching. Test a lower concentration of the quenching agent. |
| Loss of biological activity of the conjugated molecule after quenching. | The quenching conditions (e.g., pH, temperature) are denaturing the conjugated protein or peptide. The quenching agent itself is interfering with the biological activity. | Perform the quenching reaction at a lower temperature (e.g., 4°C). Ensure the pH of the quenching buffer is within the stability range of your biomolecule. Test a different quenching agent (e.g., switch from Tris to glycine or vice-versa). |
| Inconsistent results between experiments. | The age and storage of the quenching agent solution may affect its reactivity. Variations in quenching time or temperature. | Always prepare fresh quenching solutions before each experiment. Standardize the quenching protocol by strictly controlling the reaction time and temperature. |
Quantitative Data on Quenching Agents
While extensive direct comparative studies on the quenching efficiency of this compound are limited in publicly available literature, the following table summarizes typical working concentrations and reaction times for common quenching agents used for NHS esters in general. The efficiency of these agents is generally high when used in sufficient molar excess.
| Quenching Agent | Typical Final Concentration | Typical Reaction Time | Notes |
| Tris | 20-100 mM | 15-30 minutes | A very common and effective quenching agent. |
| Glycine | 20-100 mM | 15-30 minutes | Another widely used and effective quenching agent. |
| Hydroxylamine | 10-50 mM | 15-30 minutes | Efficiently hydrolyzes unreacted NHS esters. |
| Ethanolamine | 20-50 mM | 15-30 minutes | A suitable alternative to Tris and glycine. |
Experimental Protocols
Protocol: Quenching of Unreacted this compound after Conjugation
This protocol assumes you have already performed the conjugation of your amine-containing molecule to this compound-containing liposomes or other structures.
Materials:
-
Conjugation reaction mixture containing unreacted this compound.
-
Quenching buffer stock solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine, pH 8.0).
-
Reaction vessel.
-
Pipettes and tips.
-
Stirring or mixing equipment.
Procedure:
-
Prepare the Quenching Buffer: Immediately before use, prepare a stock solution of your chosen quenching agent (e.g., 1 M Tris-HCl, pH 8.0).
-
Calculate the Amount of Quenching Agent: Determine the volume of the quenching buffer stock solution needed to achieve the desired final concentration in your reaction mixture. A final concentration of 50-100 mM is a good starting point.
-
Add the Quenching Agent: Add the calculated volume of the quenching buffer to your conjugation reaction mixture while gently stirring or vortexing.
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.
-
Purification: After quenching, proceed immediately to the purification step (e.g., dialysis, size-exclusion chromatography) to remove the excess quenching agent, N-hydroxysuccinimide byproduct, and any unreacted molecules.
Visualizations
Caption: Experimental workflow for this compound conjugation and quenching.
Caption: Troubleshooting logic for high background after conjugation.
References
Technical Support Center: NHS Ester Side Reactions with Non-Amine Groups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions of N-hydroxysuccinimide (NHS) esters with non-amine groups during your bioconjugation experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to non-specific reactions of NHS esters.
Question: My conjugation yield is low, and I suspect side reactions are the cause. How can I confirm this?
Answer: Low conjugation yield with your primary amine target can indeed be due to competing side reactions. Here are steps to investigate:
-
Mass Spectrometry (MS) Analysis: The most direct way to identify side reactions is to analyze your conjugated product using mass spectrometry. Look for mass shifts corresponding to the addition of your label to amino acid residues other than lysine or the N-terminus. For example, an unexpected mass increase on a peptide fragment containing serine, threonine, or tyrosine could indicate O-acylation.
-
Hydroxylamine Treatment: The ester linkages formed with hydroxyl groups are less stable than the amide bonds formed with primary amines.[1] Treating your sample with hydroxylamine can selectively cleave these ester bonds. A decrease in the non-specific labeling after this treatment, as observed by MS or other analytical methods, would suggest that O-acylation was a significant side reaction.
-
pH Optimization: Perform small-scale reactions at different pH values within the recommended range (7.2-8.5).[1] Side reactions with hydroxyl groups are generally more pronounced at lower pH values where primary amines are less reactive.[2] If you observe a decrease in non-specific labeling at a slightly higher pH (e.g., 8.0-8.5) without a significant increase in hydrolysis, it's likely that you are minimizing O-acylation.
Question: I'm observing unexpected modifications on serine, threonine, or tyrosine residues. How can I minimize this O-acylation?
Answer: O-acylation of hydroxyl-containing amino acids is a known side reaction of NHS esters, especially when using a large excess of the labeling reagent.[3] Here’s how to minimize it:
-
Optimize Reaction pH: Maintain a reaction pH between 8.0 and 8.5. This pH range favors the deprotonation of primary amines, making them more nucleophilic and better able to outcompete the hydroxyl groups for reaction with the NHS ester.[4]
-
Reduce Molar Excess of NHS Ester: Use the lowest effective molar excess of the NHS ester. A high concentration of the labeling reagent can drive less favorable side reactions. Perform a titration experiment to determine the optimal ratio of NHS ester to your target molecule.
-
Control Reaction Time and Temperature: Shorter reaction times at room temperature (e.g., 1-4 hours) or longer incubations at 4°C can help minimize side reactions.
-
Post-Reaction Treatment: If O-acylation has already occurred, you can selectively reverse it. Incubating the sample in a boiling water bath can hydrolyze the less stable ester bonds while leaving the amide bonds intact. Alternatively, treatment with hydroxylamine can also cleave these O-acyl linkages.
Question: Can NHS esters react with cysteine or histidine residues?
Answer: Yes, reactions with cysteine and histidine are possible, though generally less common or resulting in less stable products compared to the reaction with primary amines.
-
Cysteine: The sulfhydryl group of cysteine is a strong nucleophile and can react with NHS esters to form a thioester linkage. However, this reaction is generally less favored than the reaction with primary amines, and the resulting thioester bond is more labile than an amide bond.
-
Histidine: The imidazole group of histidine can also exhibit some reactivity with NHS esters. The presence of histidine residues near serine or threonine can sometimes even promote the O-acylation of these hydroxyl groups.
To minimize these side reactions, follow the same optimization strategies as for O-acylation: control pH, molar excess of the NHS ester, and reaction time.
Frequently Asked Questions (FAQs)
What are the primary non-amine groups that can react with NHS esters?
The primary non-amine nucleophilic groups that can undergo side reactions with NHS esters are:
-
Hydroxyl groups (-OH): Found on serine, threonine, and tyrosine residues. This reaction forms a less stable O-acyl ester linkage.
-
Sulfhydryl groups (-SH): Found on cysteine residues. This reaction forms a thioester linkage, which is also less stable than an amide bond.
-
Imidazole group: Found on histidine residues. Reactivity has been reported, though it is generally less common.
What is the most significant competing reaction in NHS ester chemistry?
The most significant competing reaction is the hydrolysis of the NHS ester by water. This reaction inactivates the NHS ester by converting it to a non-reactive carboxylic acid, thereby reducing the efficiency of the desired conjugation with the primary amine. The rate of hydrolysis is highly dependent on the pH, increasing significantly at higher pH values.
How does pH affect the selectivity of NHS ester reactions?
The pH of the reaction is a critical parameter that governs the balance between the desired aminolysis and competing side reactions:
-
Low pH (below 7.2): Primary amines are protonated and thus less nucleophilic, leading to a slower reaction rate. This can increase the relative amount of side reactions with other nucleophiles like hydroxyl groups.
-
Optimal pH (7.2-8.5): This range provides a good compromise between having a sufficient concentration of deprotonated, reactive primary amines and minimizing the hydrolysis of the NHS ester. A pH of 8.3-8.5 is often recommended for efficient labeling.
-
High pH (above 8.5): The rate of NHS ester hydrolysis increases dramatically, which can significantly reduce the yield of the desired conjugate.
What buffers should I use for NHS ester reactions?
It is crucial to use amine-free buffers to avoid competition with your target molecule. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Bicarbonate/carbonate buffer
-
HEPES buffer
-
Borate buffer
Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.
Quantitative Data Summary
Table 1: Relative Reactivity of Amino Acid Side Chains with NHS Esters
| Functional Group | Amino Acid Residue(s) | Relative Reactivity | Stability of Linkage |
| Primary Amine | Lysine, N-terminus | High | Very Stable (Amide bond) |
| Sulfhydryl | Cysteine | Moderate | Labile (Thioester bond) |
| Hydroxyl | Serine, Threonine, Tyrosine | Low to Moderate | Labile (Ester bond) |
| Imidazole | Histidine | Low | Less Stable |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values (at 4°C)
| pH | Approximate Half-life |
| 7.0 | 1 hour |
| 8.0 | ~10-60 minutes |
| 8.6 | 10 minutes |
| 9.0 | < 10 minutes |
Note: The half-life can vary depending on the specific NHS ester compound, buffer composition, and temperature.
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein and NHS ester.
-
Prepare Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
-
Prepare NHS Ester Solution:
-
Immediately before use, dissolve the NHS ester in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.
-
Note: Do not prepare stock solutions of NHS esters in aqueous buffers for storage due to their susceptibility to hydrolysis.
-
-
Reaction:
-
Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution. The optimal ratio should be determined empirically for your specific application.
-
Gently mix the reaction. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the NHS ester is light-sensitive.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted NHS ester and by-products using a desalting column (size-exclusion chromatography) or dialysis. This step is critical for minimizing non-specific binding in downstream applications.
-
Protocol for Selective Cleavage of O-Acyl Linkages
This protocol can be used to confirm and remove side reactions with hydroxyl groups.
-
Post-Conjugation Treatment:
-
After the initial conjugation reaction and before final purification, subject the sample to one of the following treatments:
-
Heat Treatment: Incubate the sample in a boiling water bath for a specified period (e.g., 15-60 minutes). This method is effective at hydrolyzing the less stable ester bonds.
-
Hydroxylamine Treatment: Add hydroxylamine to the reaction mixture to a final concentration of 50-100 mM and incubate for a short period. This will selectively cleave the O-acyl linkages.
-
-
-
Analysis:
-
Analyze the treated sample using mass spectrometry or another appropriate analytical technique to confirm the removal of the modifications from serine, threonine, or tyrosine residues.
-
-
Purification:
-
Proceed with the final purification of your target conjugate using a desalting column or dialysis to remove the cleavage reagents and by-products.
-
Visualizations
Caption: Reaction pathways of NHS esters with primary amines and common non-amine nucleophiles.
Caption: A logical workflow for troubleshooting non-specific labeling in NHS ester reactions.
References
Technical Support Center: Optimizing Storage Conditions for DOPE-NHS
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage and handling of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide (DOPE-NHS) to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain its integrity and reactivity, this compound should be stored at -20°C for short to medium-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][2] It is crucial to store the product in a tightly sealed container, protected from moisture and light.[1]
Q2: What is the primary cause of this compound degradation?
A2: The primary degradation pathway for this compound is the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional group. This reaction is highly sensitive to moisture and pH, with the rate of hydrolysis increasing significantly in the presence of water and at higher pH levels.[3][4]
Q3: Can I store this compound in a solution?
A3: It is not recommended to prepare stock solutions of this compound for long-term storage, as the NHS ester moiety readily hydrolyzes in solution. If you need to prepare a solution for immediate use, dissolve the required amount in an anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) right before your experiment. Any unused reconstituted reagent should be discarded.
Q4: How many times can I freeze and thaw this compound?
A4: To prevent degradation from moisture condensation during temperature changes, it is best to avoid repeated freeze-thaw cycles. We recommend aliquoting the solid this compound into single-use vials upon receipt to maintain its quality.
Q5: What indicates that my this compound may have degraded?
A5: Reduced reactivity in conjugation reactions, leading to low yields of your desired product, is a primary indicator of this compound degradation. You may also observe a need to use a higher molar excess of the this compound to achieve the same level of conjugation as with a fresh batch.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experimental settings.
Low Conjugation Yield
Problem: You are observing a significantly lower yield of your conjugated product than expected.
Possible Causes & Solutions:
-
Degradation of this compound: The NHS ester may have hydrolyzed due to improper storage or handling.
-
Solution: Use a fresh vial of this compound. For future use, ensure storage at -20°C or -80°C in a desiccated, light-protected environment. Perform a quality control check on the reactivity of your this compound using the protocol provided below.
-
-
Suboptimal Reaction pH: The pH of your reaction buffer is critical. Primary amines are more reactive at a slightly alkaline pH, but the hydrolysis of the NHS ester is also accelerated.
-
Solution: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. Start with a pH of 7.5 and optimize as needed. Avoid buffers with a pH above 8.5 to minimize hydrolysis.
-
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.
-
Solution: Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers. If your sample is in an incompatible buffer, perform a buffer exchange before starting the conjugation reaction.
-
-
Hydrolysis During Reaction: The NHS ester can hydrolyze during the course of the reaction, especially during long incubation times at room temperature.
-
Solution: Prepare the this compound solution immediately before adding it to the reaction mixture. Consider performing the reaction at 4°C for a longer period to slow down the rate of hydrolysis.
-
Inconsistent Results
Problem: You are observing variability in your conjugation efficiency between experiments.
Possible Causes & Solutions:
-
Inconsistent Reagent Quality: If you are repeatedly using the same vial of this compound, its reactivity may decrease over time due to exposure to atmospheric moisture each time the vial is opened.
-
Solution: Aliquot the solid this compound into single-use vials. Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
Variations in Reaction Setup: Minor differences in buffer pH, incubation time, or temperature can lead to inconsistent results.
-
Solution: Carefully control and document all reaction parameters. Prepare fresh buffers for each experiment to ensure consistent pH.
-
Data Presentation
Illustrative Impact of Storage Conditions on this compound Stability
The following table provides an illustrative overview of the expected stability of this compound under various storage conditions. These values are based on the general chemical properties of NHS esters and are intended for guidance purposes to highlight the importance of proper storage. Actual degradation rates may vary.
| Storage Temperature | Relative Humidity | Estimated Purity after 1 Month | Estimated Purity after 6 Months |
| -80°C | < 20% | > 99% | > 98% |
| -20°C | < 20% | > 98% | > 95% |
| 4°C | < 20% | ~90% | ~70% |
| Room Temperature (25°C) | < 20% | ~75% | < 40% |
| -20°C | 50% | ~95% | ~85% |
| Room Temperature (25°C) | 50% | < 50% | < 10% |
Experimental Protocols
Protocol for Assessing the Quality and Reactivity of this compound
This protocol provides a method to qualitatively assess the reactivity of your this compound by monitoring the hydrolysis of the NHS ester. The release of N-hydroxysuccinimide (NHS) upon hydrolysis can be detected by an increase in absorbance at 260-280 nm.
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5)
-
Anhydrous DMSO or DMF
-
0.5 M NaOH
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare this compound Solution:
-
Weigh 1-2 mg of this compound into a microcentrifuge tube.
-
Dissolve the this compound in 100 µL of anhydrous DMSO or DMF.
-
-
Initial Absorbance Measurement:
-
Add 900 µL of the amine-free buffer to a quartz cuvette.
-
Add 10 µL of the this compound solution to the cuvette, mix quickly by pipetting, and immediately measure the absorbance at 260 nm. This is your initial reading (A_initial).
-
-
Induce Hydrolysis:
-
To a separate cuvette containing 900 µL of the amine-free buffer, add 10 µL of the this compound solution.
-
Add 50 µL of 0.5 M NaOH to induce rapid hydrolysis of the NHS ester.
-
Mix quickly and immediately measure the absorbance at 260 nm. This is your final reading (A_final).
-
-
Interpretation of Results:
-
A significant increase in absorbance from A_initial to A_final indicates that the NHS ester was intact and has been hydrolyzed, meaning your this compound is reactive.
-
If there is little to no change in absorbance, it suggests that the NHS ester has already hydrolyzed due to improper storage, and the this compound is no longer active.
-
Visualizations
Degradation Pathway of this compound
The primary degradation pathway for this compound is the hydrolysis of the NHS ester, which is accelerated by the presence of water.
Caption: Hydrolysis of the this compound ester, the primary degradation pathway.
Troubleshooting Workflow for Low Conjugation Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low conjugation yield when using this compound.
Caption: A troubleshooting flowchart for low this compound conjugation yields.
References
Validation & Comparative
Confirming DOPE-NHS Conjugation: A Comparative Guide to Analytical Techniques
For researchers and scientists in drug development, confirming the successful conjugation of molecules such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) with N-hydroxysuccinimide (NHS) esters is a critical step in the development of targeted drug delivery systems. This guide provides a comparative overview of analytical techniques for confirming this conjugation, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method.
Comparison of Analytical Techniques
The choice of analytical technique for confirming DOPE-NHS conjugation depends on several factors, including the required level of detail, sample availability, and access to instrumentation. While NMR spectroscopy provides detailed structural information, other methods like Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) offer complementary advantages.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Primary Information | Detailed molecular structure, confirmation of covalent bond formation | Molecular weight confirmation of the conjugate | Purity assessment and quantification of conjugate | Reaction monitoring, qualitative assessment |
| Sensitivity | Low to moderate | High (pico- to femtomole range)[1] | High | Low |
| Quantitative Analysis | Yes, highly quantitative and reproducible[2][3][4][5] | Can be quantitative with appropriate standards | Yes, a primary method for quantification | Semi-quantitative at best |
| Sample Preparation | Minimal, non-destructive | Can require sample clean-up and derivatization | Requires mobile phase development | Simple and fast |
| Key Advantage | Provides unambiguous structural confirmation of the amide bond. | High sensitivity and ability to identify low-level impurities. | Excellent for assessing purity and yield. | Rapid and inexpensive for monitoring reaction progress. |
| Limitations | Lower sensitivity compared to MS. | Does not provide direct information on the location of the covalent bond. | Co-elution can be an issue without MS detection. | Limited resolution and not suitable for complex mixtures. |
Confirming this compound Conjugation with NMR Spectroscopy
NMR spectroscopy is a powerful tool for unequivocally confirming the formation of the stable amide bond between the primary amine of DOPE and the NHS-ester activated molecule. The key spectral changes to monitor are in the ¹H and ³¹P NMR spectra.
Key Spectral Changes in ¹H NMR
The most significant indicator of a successful conjugation in the ¹H NMR spectrum is the change in the chemical environment of the protons near the reaction site.
-
Disappearance of the Amine Proton of DOPE: The primary amine protons of DOPE typically appear as a broad signal. Upon successful conjugation, this signal will disappear.
-
Appearance of an Amide Proton: A new signal corresponding to the newly formed amide proton will appear, typically in the region of 7.5-8.5 ppm. The exact chemical shift will depend on the solvent and the structure of the conjugated molecule. For instance, it has been reported that upon conjugation, the amino hydrogen signal of DOPE at 8.5 ppm shifts upfield.
-
Shifts in Adjacent Protons: Protons on the carbons adjacent to the newly formed amide bond will also experience a change in their chemical shifts.
-
Signals from the Conjugated Molecule: The characteristic peaks of the molecule conjugated to DOPE should be present in the final spectrum.
-
Disappearance of NHS Protons: The singlet peak corresponding to the four equivalent protons of the N-hydroxysuccinimide leaving group, typically observed around 2.9 ppm in the NHS-ester reagent, will be absent in the purified conjugate spectrum.
Key Spectral Changes in ³¹P NMR
The phosphorus atom in the headgroup of DOPE is sensitive to changes in its chemical environment. Therefore, ³¹P NMR spectroscopy can provide additional evidence of successful conjugation.
-
Shift in the Phosphorus Signal: The chemical shift of the phosphorus atom in DOPE will likely change upon conjugation due to the alteration of the electronic environment of the headgroup. While the exact shift will be dependent on the conjugate, this change provides a clear indication of a modification at the headgroup. ³¹P spectra are often recorded with ¹H decoupling to simplify the spectrum to a single peak for each unique phosphorus environment.
Experimental Protocols
This compound Conjugation Reaction
This protocol provides a general guideline for the conjugation of an NHS-ester to DOPE. Optimization may be required depending on the specific NHS-ester used.
-
Dissolve DOPE: Dissolve DOPE in a suitable anhydrous organic solvent such as chloroform or a mixture of chloroform and methanol.
-
Add Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the DOPE solution. The base will deprotonate the primary amine of DOPE, facilitating the reaction.
-
Dissolve NHS-Ester: In a separate vial, dissolve the NHS-ester functionalized molecule in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
React: Add the NHS-ester solution to the DOPE solution dropwise while stirring.
-
Reaction Time and Temperature: Allow the reaction to proceed at room temperature for several hours to overnight. The reaction progress can be monitored by TLC.
-
Purification: Purify the resulting DOPE conjugate using column chromatography or preparative HPLC to remove unreacted starting materials, the NHS by-product, and any side products.
NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified DOPE-conjugate (typically 5-10 mg) in a suitable deuterated solvent (0.5-0.7 mL).
-
For ¹H NMR, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices. To observe the amide proton, deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it does not exchange with the amide proton.
-
For ³¹P NMR, the same solvents can be used.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative ratios of protons, which can help confirm the structure of the conjugate.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. This will result in a single sharp peak for the phosphorus atom in the DOPE conjugate, simplifying the analysis.
-
Use an appropriate relaxation delay to ensure accurate integration if quantitative analysis is desired.
-
Visualizing the Workflow
References
- 1. specificpolymers.com [specificpolymers.com]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Nuclear Magnetic Resonance Spectroscopy in Pharmaceutical Chemistry: A Boon for Real Time Drug Detection! [article.sapub.org]
A Comparative Guide to Mass Spectrometry Analysis of DOPE-NHS Peptide Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of peptides to lipids is a critical strategy in the development of targeted drug delivery systems, diagnostics, and novel biomaterials. The covalent linkage of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) with a peptide of interest via an N-hydroxysuccinimide (NHS) ester linker creates an amphiphilic construct with significant potential. Accurate and robust analytical techniques are paramount for the characterization and quality control of these DOPE-NHS peptide conjugates. Mass spectrometry (MS) stands out as a primary tool for this purpose, offering high sensitivity and detailed structural information.
This guide provides an objective comparison of the two most common mass spectrometry ionization techniques for the analysis of this compound peptide conjugates: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, often coupled with liquid chromatography (LC-ESI-MS). We present supporting experimental protocols and a comparative analysis of their performance.
Performance Comparison: MALDI-TOF-MS vs. LC-ESI-MS
The choice between MALDI-TOF-MS and LC-ESI-MS for the analysis of this compound peptide conjugates depends on the specific analytical requirements, such as the need for high-throughput screening, detailed structural elucidation, or quantitative analysis.[1][2]
| Feature | MALDI-TOF-MS | LC-ESI-MS |
| Principle | A laser pulse desorbs and ionizes the sample co-crystallized with a matrix. Ions are separated based on their time-of-flight in a vacuum tube.[3] | The sample in solution is nebulized into a fine spray of charged droplets. Solvent evaporation leads to the formation of gas-phase ions, which are then introduced into the mass analyzer.[3] |
| Sample Throughput | High. Samples are spotted on a target plate, allowing for rapid, automated analysis of many samples.[2] | Lower. Each sample requires a chromatographic run, which can range from minutes to over an hour. |
| Tolerance to Contaminants | More tolerant to salts and buffers, although sample cleanup is still recommended for optimal results. | Less tolerant to non-volatile salts and detergents, which can suppress ionization and contaminate the ion source. |
| Ionization | Primarily produces singly charged ions ([M+H]⁺ or [M+Na]⁺). This simplifies spectral interpretation. | Produces multiply charged ions ([M+nH]ⁿ⁺). This can be advantageous for analyzing large molecules on instruments with a limited m/z range, but can also complicate spectral deconvolution. |
| Coupling to Separation | Typically used as a standalone technique or offline with LC. | Readily coupled online with liquid chromatography (LC) for the separation of complex mixtures prior to MS analysis. |
| Quantitative Analysis | Can be challenging due to variations in matrix crystallization and "sweet spot" effects, leading to lower reproducibility. Relative quantification is more common than absolute. | Generally considered more suitable for quantitative analysis due to the stability of the spray and the ability to use internal standards that co-elute with the analyte. |
| Fragmentation | Post-source decay (PSD) or tandem TOF/TOF can be used for structural elucidation, but in-source fragmentation can sometimes be an issue. | Collision-induced dissociation (CID) or other fragmentation methods are readily implemented to obtain detailed structural information and confirm the conjugation site. |
| Sensitivity | High sensitivity, often in the femtomole to attomole range. | High sensitivity, particularly when coupled with nano-LC. |
| Application to Lipopeptides | Well-suited for the analysis of lipids and lipopeptides, with the choice of matrix being a critical parameter. | A powerful technique for the analysis of lipopeptides, especially for complex mixtures and when quantitative data is required. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis of this compound peptide conjugates. Below are representative protocols for both the conjugation reaction and the subsequent mass spectrometry analysis by MALDI-TOF-MS and LC-ESI-MS.
Protocol 1: Synthesis of this compound Peptide Conjugate
This protocol outlines the steps for the covalent conjugation of a peptide to this compound.
Materials:
-
Peptide with a primary amine (N-terminus or lysine side chain)
-
This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5
-
Purification system (e.g., Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
This compound Dissolution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the dissolved this compound to the peptide solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
Quenching (Optional): The reaction can be quenched by adding an excess of an amine-containing buffer like Tris or glycine to consume any unreacted this compound.
-
Purification: Purify the DOPE-peptide conjugate from unreacted peptide, hydrolyzed DOPE, and other reaction components using RP-HPLC.
-
Lyophilization: Lyophilize the purified fractions containing the conjugate to obtain a powder.
-
Characterization: Confirm the successful conjugation and purity of the product by mass spectrometry.
Protocol 2: MALDI-TOF-MS Analysis
This protocol provides a general procedure for the analysis of the purified this compound peptide conjugate using MALDI-TOF-MS.
Materials:
-
Purified DOPE-peptide conjugate
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA). For lipophilic analytes, 2,5-dihydroxybenzoic acid (DHB) can also be effective.
-
Matrix Solvent: Acetonitrile (ACN) and 0.1% Trifluoroacetic acid (TFA) in water. A typical mixture is 50:50 (v/v) ACN:0.1% TFA.
-
MALDI target plate
-
Calibration standards (peptides of known mass)
Procedure:
-
Sample Preparation: Dissolve the lyophilized DOPE-peptide conjugate in a suitable solvent (e.g., 50% ACN/0.1% TFA) to a final concentration of approximately 1 pmol/µL.
-
Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in the matrix solvent.
-
Sample Spotting (Dried-Droplet Method):
-
Mix the sample solution and the matrix solution in a 1:1 ratio (v/v).
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Calibrate the instrument using the calibration standards.
-
Acquire mass spectra from the sample spots in positive ion mode. The laser intensity should be optimized to achieve good signal-to-noise ratio without causing excessive fragmentation.
-
Protocol 3: LC-ESI-MS Analysis
This protocol describes the analysis of the this compound peptide conjugate using liquid chromatography coupled to an electrospray ionization mass spectrometer.
Materials:
-
Purified DOPE-peptide conjugate
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile (ACN)
-
LC column: A C18 reversed-phase column suitable for peptide or lipopeptide separations.
Procedure:
-
Sample Preparation: Dissolve the lyophilized DOPE-peptide conjugate in a solvent compatible with the initial mobile phase conditions (e.g., a low percentage of ACN in water with 0.1% formic acid) to a concentration of 10-100 µg/mL.
-
LC Separation:
-
Equilibrate the LC column with the initial mobile phase conditions (e.g., 95% A and 5% B).
-
Inject the sample onto the column.
-
Elute the conjugate using a gradient of increasing Mobile Phase B. A typical gradient might be from 5% B to 95% B over 30-60 minutes. Due to the lipophilic nature of the DOPE moiety, a shallower gradient at higher organic concentrations may be necessary to achieve good separation.
-
-
ESI-MS Detection:
-
The eluent from the LC is directed into the ESI source of the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
Typical ESI source parameters to optimize include capillary voltage, source temperature, and gas flows (nebulizing and drying gas).
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the chromatographic peak of the conjugate.
-
Deconvolute the multiply charged ion series to determine the molecular weight of the DOPE-peptide conjugate.
-
If fragmentation data (MS/MS) is acquired, it can be used to confirm the peptide sequence and the site of DOPE conjugation.
-
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound peptide conjugates.
Caption: Experimental workflow for this compound peptide conjugate synthesis and analysis.
Caption: Chemical reaction pathway for this compound peptide conjugation.
Conclusion
Both MALDI-TOF-MS and LC-ESI-MS are powerful techniques for the characterization of this compound peptide conjugates. MALDI-TOF-MS offers the advantage of high-throughput analysis and greater tolerance to sample contaminants, making it suitable for rapid screening of conjugation reactions. LC-ESI-MS provides higher resolution for complex mixtures and is generally the preferred method for quantitative studies and detailed structural analysis through tandem mass spectrometry. The choice of technique should be guided by the specific research question and the desired level of analytical detail. The protocols provided in this guide serve as a starting point for the successful synthesis and mass spectrometric analysis of these important bioconjugates.
References
A Comparative Guide to the Purification and Analysis of DOPE-NHS Ester
For researchers and drug development professionals working with lipid-based drug delivery systems, ensuring the purity and integrity of functionalized lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinimidyl succinate) (DOPE-NHS) is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical and purification techniques for this compound products. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in selecting the most appropriate methods for your research needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purification and analysis of this compound and similar phospholipid conjugates. Its high resolution allows for the separation of the desired product from starting materials, byproducts, and degradation products, such as the hydrolyzed DOPE-acid.
Experimental Protocol: RP-HPLC for this compound Analysis and Purification
Objective: To separate and quantify this compound from potential impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis or Evaporative Light Scattering Detector (ELSD). A Charged Aerosol Detector (CAD) can also be used for superior sensitivity for compounds lacking a strong chromophore.
-
Data acquisition and analysis software.
Materials:
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Sample Solvent: A mixture of acetonitrile and water (e.g., 1:1 v/v) or a solvent compatible with the initial mobile phase conditions.
-
This compound sample: Dissolved in the sample solvent at a concentration of approximately 1 mg/mL.
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 70% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the this compound sample.
-
Gradient Elution:
-
Start with a gradient of 70% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 70% B over 1 minute and re-equilibrate for 5-10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV-Vis: Monitor at 214 nm for the amide bond and 260 nm for the NHS ester.
-
ELSD/CAD: Use manufacturer-recommended settings for lipids.
-
-
Data Analysis: Identify and integrate the peaks corresponding to this compound and any impurities. The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks.
Visualization of the HPLC Workflow
Caption: Workflow for the analysis of this compound using RP-HPLC.
Comparison with Alternative Techniques
While HPLC is a superior method for quantitative analysis and purification, other techniques can be employed for qualitative assessment and characterization.
| Technique | Principle | Application for this compound | Advantages | Limitations |
| RP-HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Quantitative purity analysis, preparative purification. | High resolution, high sensitivity, quantitative, reproducible. | Requires specialized equipment, can be time-consuming for method development. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase. | Rapid reaction monitoring, qualitative purity assessment. | Fast, inexpensive, simple equipment. | Low resolution, not quantitative, difficult to separate structurally similar compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities. | Provides detailed structural information, can identify unknown impurities. | Low sensitivity, requires high sample concentration, expensive instrumentation. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, identification of byproducts. | High sensitivity, provides accurate molecular weight. | Does not provide quantitative purity of isomers, can have matrix effects. |
Detailed Protocols for Alternative Methods
Thin-Layer Chromatography (TLC)
Objective: To quickly assess the progress of the this compound synthesis reaction.
Materials:
-
Silica gel TLC plates.
-
Mobile Phase: A mixture of chloroform, methanol, and water (e.g., 65:25:4 v/v/v).[1]
-
Developing chamber.
-
Visualization reagent: Iodine vapor or a suitable stain (e.g., ninhydrin for primary amines if monitoring the reaction with an amine-containing molecule).
Procedure:
-
Spot the reaction mixture and standards (starting materials) onto the TLC plate.
-
Develop the plate in the mobile phase until the solvent front is near the top.
-
Dry the plate and visualize the spots using iodine vapor or an appropriate stain.
-
The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The Rf value of this compound will be different from that of the starting DOPE-amine.
1H NMR Spectroscopy
Objective: To confirm the chemical structure of the purified this compound.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated chloroform (CDCl3) or other suitable deuterated solvent.
-
NMR tubes.
Procedure:
-
Dissolve a few milligrams of the purified this compound in the deuterated solvent.
-
Acquire the 1H NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~8.0-8.5: Amide NH proton (if present after reaction).
-
~5.3: Olefinic protons (-CH=CH-) of the oleoyl chains.
-
~5.2: Glycerol backbone CH.
-
~4.4 & ~3.9: Glycerol backbone CH2 protons.
-
~4.1: Phosphoethanolamine -CH2-O-P.
-
~3.1: Phosphoethanolamine -CH2-NH-.
-
~2.8: Succinimide protons of the NHS ester.
-
~2.0: Allylic protons (-CH2-CH=CH-).
-
~1.6: Methylene protons (β to carbonyl).
-
~1.3: Methylene protons of the fatty acid chains.
-
~0.9: Terminal methyl protons (-CH3).
-
The presence of the characteristic succinimide protons at ~2.8 ppm is a key indicator of the successful formation of the NHS ester. A representative 1H NMR spectrum of DOPE can be found in the literature, which serves as a good reference for the lipid backbone signals.[2][3]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the this compound product.
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
Procedure:
-
Prepare the sample according to the instrument's requirements.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Expected Mass: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound ([M+H]+, [M+Na]+, or [M-H]-). For example, a mass spectrum of a DSPE-PEG-peptide conjugate would show a characteristic distribution corresponding to the PEG polymer attached to the lipid and peptide.[4]
Quantitative Data Summary
The following table provides a comparative summary of the expected performance of each technique for the analysis and purification of this compound.
| Parameter | RP-HPLC | TLC | NMR | MS |
| Typical Purity Achieved (for purification) | >98% | <90% | N/A (Analysis only) | N/A (Analysis only) |
| Typical Yield (for purification) | 60-80% | 40-60% | N/A | N/A |
| Limit of Detection | ~0.1-1 µg/mL | ~1-5 µg | ~0.1-1 mg | ~1-10 ng/mL |
| Analysis Time | 20-30 min/sample | 30-60 min | 10-30 min/sample | 5-15 min/sample |
| Cost per Sample | Moderate | Low | High | High |
Logical Relationship Diagram
The following diagram illustrates the logical flow of choosing an appropriate technique based on the analytical or purification needs for this compound.
Caption: Decision tree for selecting an analytical/purification method.
References
A Researcher's Guide to Quantifying Labeling Efficiency on DOPE-NHS Modified Surfaces
For researchers, scientists, and drug development professionals, the ability to accurately quantify the degree of labeling on functionalized surfaces is paramount for the development of targeted drug delivery systems, diagnostic biosensors, and advanced biomaterials. This guide provides a comprehensive comparison of DOPE-NHS (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide) modified surfaces with other common surface modification techniques. We present supporting experimental data, detailed protocols for quantification, and visual workflows to facilitate a deeper understanding of these critical processes.
Introduction to Surface Modification with this compound
This compound is a lipid-based reagent widely used for the functionalization of liposomes and other lipid-bilayer-based surfaces. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines (e.g., on proteins, peptides, or amine-modified oligonucleotides) under mild conditions to form stable amide bonds. This covalent conjugation is a cornerstone of bioconjugation, enabling the attachment of targeting ligands, imaging agents, and therapeutic molecules to a surface.
The efficiency of this labeling process, often referred to as the degree of labeling (DOL), is a critical parameter that can influence the functionality, stability, and efficacy of the final product.[1] Therefore, robust and accurate methods for quantifying the DOL are essential.
Comparison of Surface Modification Chemistries
While this compound is a popular choice for amine-reactive chemistry, several alternative methods exist for surface functionalization. The choice of chemistry depends on the target molecule, the desired stability of the linkage, and the reaction conditions. Below is a comparison of common surface modification chemistries.
| Feature | NHS Ester Chemistry (e.g., this compound) | Maleimide Chemistry | Click Chemistry (Copper-catalyzed) |
| Target Functional Group | Primary amines (-NH₂) | Thiols/Sulfhydryls (-SH) | Azides (-N₃) and Alkynes (-C≡CH) |
| Reaction pH | 7.2 - 8.5[2] | 6.5 - 7.5 | 4 - 12 |
| Reaction Speed | Moderate to Fast (minutes to hours)[2] | Fast (minutes)[3] | Very Fast (minutes) |
| Stoichiometry Control | Can be challenging, may result in multiple labels per molecule.[4] | Generally good, can be controlled. | Excellent, highly specific 1:1 ligation. |
| Linkage Stability | Stable amide bond. | Stable thioether bond. | Very stable triazole ring. |
| Reported Efficiency | Variable, can be affected by hydrolysis of the NHS ester. | High efficiency. | Near-quantitative (approaching 100%). |
| Common Applications | Protein/antibody labeling, peptide immobilization. | Cysteine-specific protein labeling, conjugation of thiol-modified oligonucleotides. | Site-specific labeling, bioconjugation in complex media. |
Quantifying the Degree of Labeling
Accurate quantification of the degree of labeling is crucial for quality control and for understanding the structure-activity relationship of the modified surface. Two common indirect methods are the Fluorescamine Assay, for quantifying unreacted primary amines, and the Bicinchoninic Acid (BCA) Assay, for quantifying the amount of immobilized protein.
Experimental Protocols
Here, we provide detailed protocols for these two key assays.
Protocol 1: Quantification of Surface Amine Density using the Fluorescamine Assay
This protocol determines the number of unreacted primary amine groups on a surface after modification with a molecule that consumes some of the initial amine groups. By comparing the fluorescence of the labeled surface to a standard curve of a known amine-containing molecule, the surface amine density can be calculated.
Materials:
-
Fluorescamine solution (e.g., 3 mg/mL in anhydrous DMSO)
-
Amine-modified surface (e.g., DOPE-amine functionalized liposomes)
-
Standard amine-containing molecule (e.g., bovine serum albumin, BSA)
-
Borate buffer (0.1 M, pH 9.0)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380-390 nm, Emission: ~470-475 nm)
Procedure:
-
Prepare BSA Standards: Prepare a series of BSA standards in borate buffer (e.g., 0, 10, 25, 50, 75, 100 µg/mL).
-
Sample Preparation: Suspend the amine-modified surfaces in borate buffer to a known concentration.
-
Assay:
-
To each well of the 96-well plate, add 75 µL of either BSA standard or sample suspension.
-
Add 25 µL of the fluorescamine working solution to each well.
-
Incubate at room temperature for 5-30 minutes, protected from light.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Calculation:
-
Subtract the blank reading from all standards and samples.
-
Generate a standard curve by plotting the fluorescence intensity of the BSA standards against their known concentrations.
-
Determine the concentration of amine groups on your surface by interpolating its fluorescence reading from the standard curve.
-
Protocol 2: Quantification of Immobilized Protein using the Bicinchoninic Acid (BCA) Assay
This protocol quantifies the total amount of protein covalently attached to the this compound modified surface.
Materials:
-
BCA Protein Assay Kit (containing BCA Reagent A and Reagent B)
-
Protein-conjugated surface (e.g., antibody-labeled liposomes)
-
Standard protein (e.g., bovine serum albumin, BSA)
-
Phosphate-buffered saline (PBS)
-
96-well clear microplate
-
Microplate reader (absorbance at 562 nm)
Procedure:
-
Prepare BSA Standards: Prepare a series of BSA standards in PBS (e.g., 0, 25, 125, 250, 500, 750, 1000, 1500, 2000 µg/mL).
-
Sample Preparation: Suspend the protein-conjugated surfaces in PBS to a known concentration.
-
Prepare BCA Working Reagent (WR): Mix BCA Reagent A and Reagent B at a 50:1 ratio.
-
Assay:
-
To each well of the 96-well plate, add 10 µL of either BSA standard or sample suspension.
-
Add 200 µL of the BCA Working Reagent to each well.
-
Mix the plate thoroughly on a plate shaker for 30 seconds.
-
Cover the plate and incubate at 37°C for 30 minutes.
-
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.
-
Calculation:
-
Subtract the blank reading from all standards and samples.
-
Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.
-
Determine the concentration of immobilized protein on your surface by interpolating its absorbance reading from the standard curve.
-
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental processes and the underlying chemical reactions, the following diagrams are provided.
Caption: Workflow for this compound surface modification and quantification.
Caption: NHS ester reaction with a primary amine and the competing hydrolysis reaction.
Conclusion
The selection of a surface modification strategy and the subsequent quantification of labeling are critical steps in the development of functionalized biomaterials and drug delivery systems. This compound provides a reliable method for conjugating amine-containing molecules to lipid-based surfaces. However, researchers should be aware of alternative chemistries, such as maleimide and click chemistry, which may offer advantages in terms of efficiency and stoichiometry control for specific applications. The provided protocols for the fluorescamine and BCA assays offer robust methods for quantifying the degree of labeling, enabling the optimization and quality control of surface-modified products. By carefully selecting the appropriate chemistry and accurately quantifying the results, researchers can advance the development of novel and effective biomedical technologies.
References
- 1. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. wilhelm-lab.com [wilhelm-lab.com]
- 4. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
DOPE-NHS vs. Other Amine-Reactive Crosslinkers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the synthesis of effective bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems. Among the diverse array of amine-reactive crosslinkers, DOPE-NHS (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide) offers a unique set of characteristics due to its phospholipid structure. This guide provides an objective comparison of this compound with other commonly used amine-reactive crosslinkers, supported by experimental data and detailed methodologies to inform your selection process.
The Distinctive Nature of this compound
This compound is a heterobifunctional crosslinker that features a lipid component (DOPE) and an amine-reactive N-hydroxysuccinimide (NHS) ester. This structure imparts several potential advantages over more conventional crosslinkers. The long, unsaturated oleoyl chains of the DOPE moiety can influence the physicochemical properties of the resulting conjugate, potentially enhancing its interaction with cell membranes and improving its pharmacokinetic profile.
Comparative Analysis of Key Amine-Reactive Crosslinkers
The choice of a crosslinker is dictated by several factors, including the desired spacer arm length, solubility, and the specific application. Below is a table summarizing the properties of this compound alongside other common amine-reactive crosslinkers.
| Feature | This compound | NHS-PEGn | Sulfo-SMCC | BS3 |
| Reactive Group | NHS ester | NHS ester | NHS ester, Maleimide | NHS ester |
| Spacer Arm Length | ~35 Å (variable due to lipid chain flexibility) | Variable (n=2, 4, 8, 12, 24) | 8.3 Å | 11.4 Å |
| Solubility | Amphipathic, soluble in organic solvents and forms micelles/liposomes in aqueous solutions | Hydrophilic, water-soluble | Water-soluble due to sulfonate group | Water-soluble |
| Cell Membrane Permeability | Potentially enhanced due to lipid nature | Generally low | Low | Low |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Non-cleavable |
| Common Applications | Liposome and nanoparticle modification, targeted drug delivery.[1] | PEGylation to improve solubility and reduce immunogenicity.[2][][4] | ADC development, protein-protein conjugation. | Protein-protein crosslinking, cell surface protein studies. |
Advantages of this compound in Bioconjugation
The unique phospholipid structure of this compound can confer several benefits:
-
Enhanced Membrane Interaction: The lipid tail of this compound can facilitate the association of the conjugate with cellular membranes, which may be advantageous for drug delivery applications targeting intracellular components.
-
Improved Solubility of Hydrophobic Payloads: For hydrophobic drugs, conjugation with the amphipathic this compound can improve their solubility in aqueous environments, preventing aggregation.
-
Formation of Liposomal Drug Carriers: this compound is a key component in the formation of functionalized liposomes and other lipid-based nanoparticles for targeted drug delivery.
Experimental Protocols for Comparative Evaluation
To quantitatively assess the performance of this compound against other crosslinkers, the following experimental protocols can be employed.
Experiment 1: Comparative Analysis of Cross-Linking Efficiency using SDS-PAGE
Objective: To determine and compare the reaction efficiency of this compound, NHS-PEGn, Sulfo-SMCC, and BS3 in conjugating a model protein.
Methodology:
-
Protein Preparation: Prepare a solution of the target protein (e.g., Bovine Serum Albumin, BSA) in a non-amine-containing buffer such as phosphate-buffered saline (PBS) at pH 7.4.
-
Crosslinker Stock Solutions: Prepare fresh stock solutions of each crosslinker in an appropriate solvent (e.g., DMSO for this compound and NHS-PEGn, and aqueous buffer for Sulfo-SMCC and BS3).
-
Reaction Setup: In separate microcentrifuge tubes, add the protein solution. Then, add a 20-fold molar excess of each crosslinker stock solution to the respective tubes. Include a negative control with no crosslinker.
-
Incubation: Incubate the reaction mixtures for 1 hour at room temperature.
-
Quenching: Stop the reaction by adding a quenching solution, such as 1M Tris-HCl, pH 8.0, to a final concentration of 50 mM.
-
SDS-PAGE Analysis: Prepare the samples for SDS-PAGE by adding sample loading buffer and heating. Run the samples on a polyacrylamide gel.
-
Data Analysis: Stain the gel with a suitable protein stain (e.g., Coomassie Blue). Quantify the band intensities for the unconjugated protein and the higher molecular weight conjugated species using densitometry. The cross-linking efficiency can be calculated as the percentage of the initial protein that has been converted to the conjugated form.
Experiment 2: In Vitro Plasma Stability Assay of Antibody-Drug Conjugates
Objective: To compare the stability of ADCs prepared with this compound and Sulfo-SMCC in human plasma.
Methodology:
-
ADC Preparation: Synthesize ADCs by conjugating a cytotoxic drug to a monoclonal antibody using either this compound or Sulfo-SMCC. Purify the ADCs using size-exclusion chromatography.
-
Plasma Incubation: Incubate the purified ADCs in human plasma at 37°C.
-
Time-Point Sampling: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 72, and 96 hours).
-
Analysis of Intact ADC: Quantify the concentration of the intact ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA). This can be achieved by capturing the antibody and detecting the drug payload.
-
Analysis of Released Drug: Precipitate the proteins from the plasma samples and analyze the supernatant for the presence of the free drug using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the percentage of intact ADC and the concentration of released drug over time to compare the stability of the linkers.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
Caption: Workflow for comparing cross-linking efficiency.
Caption: Relationship between this compound structure and its advantages.
Conclusion
This compound presents a valuable alternative to traditional amine-reactive crosslinkers, particularly for applications in targeted drug delivery and the formulation of lipid-based nanoparticles. Its unique phospholipid structure can offer advantages in terms of conjugate solubility and interaction with cell membranes. However, the choice of the optimal crosslinker remains highly dependent on the specific application, the nature of the biomolecule and payload, and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the empirical determination of the most suitable crosslinker for your research and development needs.
References
A Comparative Guide to the Serum Stability of DOPE-NHS Conjugates
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic and diagnostic agents to their target sites is a cornerstone of modern medicine. Liposomes, as versatile nanocarriers, have shown immense promise in this regard. A critical step in harnessing their full potential lies in the surface functionalization with targeting moieties, a process often achieved through the use of reactive lipids. Among these, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DOPE-NHS) is a commonly utilized reagent for conjugating molecules containing primary amines. However, the stability of the resulting conjugate in the complex biological milieu of the bloodstream is a crucial determinant of its in vivo efficacy. This guide provides an objective comparison of the serum stability of this compound conjugates with other commonly used alternatives, supported by experimental data.
Understanding the Challenge: NHS Ester Instability
N-hydroxysuccinimide (NHS) esters are widely used for their ability to react with primary amines under mild conditions, forming stable amide bonds. However, the NHS ester group itself is susceptible to hydrolysis, a reaction that is accelerated in aqueous environments, particularly at neutral to alkaline pH. This inherent instability is a significant concern for liposome conjugates intended for systemic circulation, as hydrolysis of the NHS ester prior to conjugation or cleavage of the linker in the bloodstream can lead to the loss of the targeting ligand and a failure to reach the intended target. The half-life of NHS esters can be as short as minutes at a slightly alkaline pH, which is characteristic of blood plasma.
Comparative Analysis of Serum Stability
To provide a clear comparison, the following table summarizes the serum stability of liposomes functionalized with this compound and its common alternatives. The stability is often assessed by measuring the leakage of an encapsulated fluorescent marker, such as carboxyfluorescein (CF), over time when the liposomes are incubated in serum. The half-life (t½) represents the time it takes for 50% of the encapsulated content to be released.
| Liposome Formulation | Conjugation Chemistry | Serum Concentration | Half-life (t½) in Serum | Reference |
| DOPE/CHEMS (3:2) | - (pH-sensitive) | 100% Fetal Calf Serum (FCS) | 0.767 hours | [1] |
| DLPE/DOPS (1:1) | - | 100% FCS | 0.84 hours | [1] |
| DLPE/DOPS/CHOL (1:1:1) | - | 100% FCS | 17 hours | [1] |
| DMPE/DPPG/CHOL (1:2:1) | - | 100% FCS | 56.35 hours | [1] |
| DOPE/Oleic Acid with DSPE-PEG | PEGylation | Not specified | Enhanced stability | [2] |
| Maleimide-functionalized liposomes | Maleimide-thiol | Not specified | Stable for at least 1 week at 4°C |
Key Observations:
-
Inherent Instability of DOPE-based Liposomes: Liposomes formulated with a high content of DOPE, such as the pH-sensitive DOPE/CHEMS formulation, exhibit very low stability in serum, with a half-life of less than an hour. This is attributed to the conical shape of the DOPE molecule, which does not favor the formation of stable bilayers.
-
The Stabilizing Effect of Cholesterol and Saturated Lipids: The inclusion of cholesterol (CHOL) and phospholipids with saturated acyl chains, such as dipalmitoylphosphatidylglycerol (DPPG) and dimyristoylphosphatidylethanolamine (DMPE), significantly enhances serum stability, extending the half-life to over 50 hours in some cases.
-
PEGylation for Enhanced Stability: The incorporation of polyethylene glycol (PEG)-grafted lipids, most commonly 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG), is a well-established strategy to improve the serum stability and circulation time of liposomes. The PEG layer provides a steric barrier that reduces the interaction with serum proteins, which are known to destabilize liposomal membranes.
-
Maleimide Chemistry as a Stable Alternative: Maleimide-functionalized liposomes, which react with thiol groups, offer another robust conjugation strategy. While direct serum leakage data is less commonly reported in a comparative context, these formulations are noted for their stability, with particles remaining stable for at least a week under refrigerated conditions. The maleimide group itself can be prone to hydrolysis, but the resulting thioether bond with a target molecule is generally very stable.
Experimental Protocols
A detailed understanding of the methodologies used to assess serum stability is crucial for interpreting the data and designing new experiments.
Serum Stability Assay (Carboxyfluorescein Leakage Method)
This protocol outlines a common method for determining the stability of liposome conjugates in serum by measuring the leakage of an encapsulated fluorescent dye.
1. Materials:
- Liposome formulation encapsulating a self-quenching concentration of 5(6)-Carboxyfluorescein (CF).
- Fetal Bovine Serum (FBS) or Human Serum.
- Phosphate Buffered Saline (PBS), pH 7.4.
- Triton X-100 (10% v/v solution).
- Size exclusion chromatography column (e.g., Sephadex G-50).
- Fluorometer.
2. Procedure:
- Preparation of Liposomes: Prepare liposomes with the desired lipid composition (e.g., containing this compound, DSPE-PEG-NHS, or Maleimide-PEG-DSPE) and encapsulate CF at a concentration of 50-100 mM.
- Removal of Unencapsulated CF: Separate the liposomes from unencapsulated CF using size exclusion chromatography, eluting with PBS.
- Incubation with Serum:
- Mix the liposome suspension with an equal volume of serum (e.g., 100 µL liposomes + 100 µL serum).
- Incubate the mixture at 37°C.
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the mixture.
- Measurement of CF Leakage:
- Dilute the aliquot in PBS to a final volume where the fluorescence can be accurately measured.
- Measure the fluorescence intensity (F_t) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
- To determine the total fluorescence (F_total), add a small volume of Triton X-100 solution to another aliquot to completely lyse the liposomes and release all the encapsulated CF. Measure the fluorescence of this lysed sample.
- Calculation of Percent Leakage:
- The percentage of CF leakage at each time point is calculated using the following formula: % Leakage = [(F_t - F_0) / (F_total - F_0)] * 100 where F_0 is the fluorescence at time zero.
- Determination of Half-life (t½):
- Plot the percentage of CF remaining encapsulated (100 - % Leakage) against time.
- The half-life is the time at which 50% of the CF remains encapsulated.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to In Vitro Cell Uptake of DOPE-NHS Modified Liposomes
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic agents to target cells is a cornerstone of advanced drug development. Liposomes, as versatile nanocarriers, offer a biocompatible and tailorable platform for this purpose. Surface modification of liposomes with targeting ligands is a key strategy to enhance their cellular uptake and specificity. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinimidyl succinate) (DOPE-NHS) is a widely utilized lipid-linker for covalently conjugating such ligands, including peptides and antibodies, to the liposomal surface. This guide provides a comparative analysis of the in vitro cellular uptake of liposomes functionalized using chemistries analogous to this compound, supported by experimental data and detailed protocols.
Performance Comparison: Targeted vs. Non-Targeted Liposomes
Modification of liposomes with targeting moieties, often achieved through linkers like this compound, significantly enhances their recognition and internalization by specific cell types. The following tables summarize the physicochemical properties and in vitro cellular uptake of targeted liposomes compared to their non-targeted counterparts from representative studies. While the specific linker used in these examples is maleimide-based, the principle of enhanced uptake through ligand conjugation is directly applicable to this compound systems.
Table 1: Physicochemical Characterization of Liposomal Formulations
| Liposome Formulation | Major Lipid Components | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Non-Targeted Liposomes (Control) | DC-chol, DOPE, DSPE-PEG | 129.7 ± 51 | Not Reported | +32.0 ± 1.3 |
| RGD-Modified Liposomes (1 mol%) | DC-chol, DOPE, DSPE-PEG-RGD | 230.7 ± 60.7 | Not Reported | +17.3 ± 0.6 |
| Non-Targeted Liposomes (DXRL-PEG) | Not Specified | ~100 | < 0.2 | Not Reported |
| cRGD-Modified Liposomes (RGD-DXRL-PEG) | Not Specified | ~110 | < 0.2 | Not Reported |
Data synthesized from representative studies.[1][2]
Table 2: In Vitro Cellular Uptake Comparison
| Cell Line | Liposome Formulation | Quantitative Uptake Measurement | Fold Increase in Uptake (Targeted vs. Non-Targeted) |
| ARPE-19 | RGD-Modified Liposomes (1 mol%) | siRNA Delivery Efficiency | ~4-fold |
| U87MG | cRGD-Modified Liposomes (RGD-DXRL-PEG) | Mean Fluorescence Intensity | Significantly Higher |
Data synthesized from representative studies.[1][2]
The data clearly indicates that the incorporation of a targeting ligand, in this case, the RGD peptide, leads to a substantial increase in cellular uptake in receptor-expressing cell lines.[1] This enhanced uptake is attributed to receptor-mediated endocytosis, a highly efficient internalization pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the preparation of functionalized liposomes and the assessment of their in vitro cellular uptake.
Protocol 1: Preparation of Peptide-Modified Liposomes
This protocol describes the preparation of cationic liposomes and subsequent surface modification with a targeting peptide, a process analogous to using a this compound linker.
Materials:
-
DC-cholesterol (DC-chol)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Mal)
-
Targeting peptide with a terminal thiol group (e.g., RGD)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Hydration:
-
Dissolve DC-chol, DOPE, and DSPE-PEG-Mal in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
-
Peptide Conjugation:
-
Incubate the prepared liposomes with the thiol-containing targeting peptide at room temperature for a specified period to allow the maleimide-thiol reaction to proceed.
-
Remove unconjugated peptide by dialysis or size exclusion chromatography.
-
Protocol 2: In Vitro Cellular Uptake Assay via Flow Cytometry
This protocol outlines the quantitative measurement of liposome internalization by cells using flow cytometry.
Materials:
-
Cell line of interest (e.g., U87MG human glioma cells)
-
Complete cell culture medium
-
Fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulated dye)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.
-
-
Liposome Incubation:
-
Replace the culture medium with fresh medium containing the fluorescently labeled liposomes (both targeted and non-targeted formulations) at a specific concentration.
-
Incubate the cells with the liposomes for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Preparation:
-
After incubation, wash the cells with ice-cold PBS to remove non-adherent liposomes.
-
Detach the cells using trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cells. An increase in mean fluorescence intensity corresponds to a higher cellular uptake of the liposomes.
-
Visualizing the Workflow and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and underlying biological mechanisms.
Caption: Workflow for preparing surface-modified liposomes.
Caption: Workflow for quantifying cellular uptake of liposomes.
Caption: Simplified pathway of receptor-mediated endocytosis.
References
- 1. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Performance of DOPE-NHS Based Drug Delivery Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo performance of drug delivery systems is a critical determinant of their therapeutic efficacy. Among the various platforms, liposomal formulations utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and an N-hydroxysuccinimide (NHS) ester for conjugation have garnered significant interest. This guide provides an objective comparison of DOPE-NHS based systems with other common nanocarriers, supported by experimental data and detailed protocols to aid in the selection and design of optimal drug delivery strategies.
Comparative Analysis of In Vivo Performance
Evaluating the in vivo performance of drug delivery systems necessitates a multi-faceted approach, primarily focusing on pharmacokinetics (PK), biodistribution, and therapeutic efficacy. While direct head-to-head comparative studies are not always available, this section compiles representative data from various studies to offer a comparative perspective.
Table 1: Pharmacokinetic Parameters of Different Nanocarrier Systems
| Nanocarrier System | Drug | Animal Model | t1/2 (hours) | AUC (µgh/mL) | Reference |
| DOPE-based Liposomes | Doxorubicin | Mice | 18.6 | 820.4 (%ID/gh) | [1] |
| Polymeric Nanoparticles (PLGA) | Doxorubicin | Rats | 15.4 | Not Reported | [2] |
| Solid Lipid Nanoparticles (SLN) | Doxorubicin | Mice | 12.2 | Not Reported | [3] |
| Exosomes | Doxorubicin | Mice | ~2 | Not Reported | [4][5] |
| Conventional Liposomes (PC:Chol) | Doxorubicin | Mice | ~1-5 | Not Reported |
Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. t1/2 refers to the elimination half-life and AUC to the area under the plasma concentration-time curve. %ID/g refers to the percentage of injected dose per gram of tissue.
Table 2: Biodistribution - Tumor Accumulation of Different Nanocarrier Systems
| Nanocarrier System | Drug/Label | Animal Model | Tumor Accumulation (%ID/g) at 24h | Reference |
| DOPE-based Liposomes | 188Re | Mice | 7.91 ± 2.02 | |
| Polymeric Nanoparticles (PLA) | Radiolabel | Mice (CT26 Colon) | ~5 | |
| Gold Nanoparticles | Radiolabel | Mice (CT26 Colon) | ~6 | |
| Exosomes | 111In | Mice (PC3 Prostate) | < 1 | |
| Conventional Liposomes (PC:Chol) | 111In | Mice (PC3 Prostate) | < 1 |
Note: Tumor accumulation is highly dependent on the tumor model and the specific formulation of the nanocarrier. The data presented provides a general comparison.
Table 3: In Vivo Efficacy - Tumor Growth Inhibition
| Nanocarrier System | Drug | Animal Model | Tumor Growth Inhibition | Reference |
| DOPE-based Liposomes | Doxorubicin | Mice (LLC) | Moderate | |
| Nanostructured Lipid Carriers (NLC) | Doxorubicin | Mice (Breast Cancer) | High (73.5% TV-IR) | |
| Conventional Liposomes | Doxorubicin | Mice (Breast Cancer) | Moderate (68.0% TV-IR) | |
| Free Drug | Doxorubicin | Mice (Breast Cancer) | Low (48.8% TV-IR) |
TV-IR: Tumor Volume Inhibition Ratio.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of in vivo performance. The following sections outline standard methodologies for key experiments.
Preparation of this compound Liposomes
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
DSPE-PEG(2000)-NHS (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]-N-hydroxysuccinimide)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform, Methanol
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
Procedure:
-
Lipid Film Hydration:
-
Dissolve DOPE, cholesterol, and DSPE-PEG-NHS in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the drug solution or a suitable buffer by vortexing or gentle agitation at a temperature above the lipid phase transition temperature.
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated drug and other impurities by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify drug encapsulation efficiency using techniques like UV-Vis spectroscopy or HPLC after disrupting the liposomes with a suitable solvent.
-
In Vivo Pharmacokinetics Study
Procedure:
-
Administer the drug-loaded nanocarrier formulation intravenously (e.g., via tail vein injection) to a cohort of animals (e.g., mice or rats).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48 hours), collect blood samples via a suitable method (e.g., retro-orbital bleeding or tail snipping).
-
Process the blood samples to obtain plasma or serum.
-
Extract the drug from the plasma/serum samples.
-
Quantify the drug concentration using a validated analytical method (e.g., LC-MS/MS or fluorescence spectroscopy).
-
Plot the plasma concentration-time curve and calculate pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
In Vivo Biodistribution Study
Procedure:
-
Label the nanocarriers with a suitable imaging agent (e.g., a fluorescent dye like DiR or a radionuclide like 111In).
-
Administer the labeled nanocarriers to tumor-bearing animals.
-
At specified time points, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart) and the tumor.
-
Measure the amount of the imaging agent in each organ and the tumor using an appropriate method (e.g., fluorescence imaging for fluorescent dyes or a gamma counter for radionuclides).
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
In Vivo Efficacy Study
Procedure:
-
Induce tumors in a suitable animal model (e.g., subcutaneous injection of cancer cells).
-
Once tumors reach a palpable size, randomize the animals into different treatment groups (e.g., saline control, free drug, drug-loaded nanocarriers).
-
Administer the treatments according to a predetermined schedule.
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Monitor the body weight of the animals as an indicator of systemic toxicity.
-
At the end of the study, euthanize the animals and plot the average tumor growth curves for each group to evaluate therapeutic efficacy.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways of the delivered therapeutic agent is crucial for interpreting the in vivo efficacy data. This compound systems are versatile and can deliver a range of therapeutics, including small molecule drugs and nucleic acids.
Doxorubicin Signaling Pathway
Doxorubicin, a commonly used chemotherapeutic, primarily exerts its cytotoxic effects through two main mechanisms: intercalation into DNA, which inhibits topoisomerase II and disrupts DNA replication, and the generation of reactive oxygen species (ROS), leading to cellular damage.
Caption: Mechanism of action of Doxorubicin in a cancer cell.
Paclitaxel Signaling Pathway
Paclitaxel is a mitotic inhibitor that works by stabilizing microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.
Caption: Mechanism of action of Paclitaxel in a cancer cell.
siRNA Delivery and Mechanism of Action
Small interfering RNA (siRNA) can be delivered by this compound systems to induce gene silencing. The siRNA is incorporated into the RNA-induced silencing complex (RISC), which then cleaves the target messenger RNA (mRNA), preventing its translation into protein.
Caption: Mechanism of action of siRNA delivered via a nanocarrier.
Conclusion
This compound based drug delivery systems offer a versatile platform for the in vivo delivery of a wide range of therapeutic agents. Their performance, particularly in terms of pharmacokinetics and tumor accumulation, is generally favorable when compared to conventional formulations and some other nanocarriers. However, the optimal choice of a drug delivery system is highly dependent on the specific drug, the target tissue, and the desired therapeutic outcome. This guide provides a foundational framework for researchers to compare and select the most appropriate system for their preclinical and clinical development programs. Further head-to-head in vivo studies are warranted to provide more definitive comparative data and guide the rational design of next-generation drug delivery technologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. longdom.org [longdom.org]
- 3. dovepress.com [dovepress.com]
- 4. Biodistribution and Delivery Efficiency of Unmodified Tumor-Derived Exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution and Pharmacokinectics of Liposomes and Exosomes in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dope-NHS: A Comprehensive Guide for Laboratory Personnel
For Immediate Release
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of Dope-NHS (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide ester), a common lipid-based crosslinker. Adherence to these procedures is essential to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
The primary safety concern with this compound is its reactive N-hydroxysuccinimide (NHS) ester group, which is designed to react with primary amines. Therefore, the disposal procedure focuses on the deactivation of this reactive group prior to collection and disposal as chemical waste.
Immediate Safety and Handling for Disposal
Before commencing any disposal procedures, it is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines. The following table summarizes key safety information for handling this compound during the disposal process.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. |
| Work Area | All disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood. |
| Spill Procedures | In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as hazardous waste.[1] |
| Incompatibilities | Avoid mixing this compound waste with strong oxidizing agents, strong acids, or strong bases, as this may cause vigorous reactions.[1] |
| Waste Storage | Store all this compound waste in clearly labeled, sealed, and chemically compatible containers in a designated and secure waste accumulation area.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a two-stage process: the deactivation of the reactive NHS ester followed by the collection and disposal of the neutralized product as chemical waste. Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste.[1]
Stage 1: Deactivation of the Reactive NHS Ester
The NHS ester group must be hydrolyzed or "quenched" to render it non-reactive. This can be achieved using one of the following methods:
Method A: Hydrolysis
NHS esters hydrolyze in aqueous solutions, a process that is accelerated at neutral to slightly basic pH.
-
Preparation: For every 1 mg of solid this compound waste, prepare 1 mL of a 0.1 M sodium bicarbonate or sodium phosphate buffer solution (pH 7.2-8.5).
-
Dissolution: If the this compound waste is in a solid form, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF before adding it to the buffer solution.
-
Hydrolysis: Add the this compound solution to the buffer.
-
Incubation: Stir the mixture at room temperature for a minimum of 4 hours to ensure complete hydrolysis of the NHS ester.
Method B: Quenching with a Primary Amine
A more rapid method for deactivating the NHS ester is to react it with an excess of a primary amine-containing solution.
-
Preparation: Prepare a quenching solution of 0.1 M Tris or glycine buffer at a pH between 7.5 and 8.5.
-
Dissolution: As with the hydrolysis method, dissolve solid this compound waste in a minimal amount of a compatible organic solvent.
-
Quenching: Add the this compound solution to the quenching buffer.
-
Incubation: Stir the mixture at room temperature for at least 30 minutes to ensure the complete reaction of the NHS ester.
Stage 2: Collection and Disposal
Once the NHS ester has been deactivated, the resulting waste must be handled as chemical waste.
-
Containerization: Collect the deactivated this compound solution in a clearly labeled, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable.[1]
-
Labeling: As soon as the first volume of waste is added, label the container with a "Hazardous Waste" tag. The label should include:
-
The full chemical name: "Deactivated this compound" or "Hydrolyzed this compound"
-
An accurate estimation of the concentration and total quantity of the waste.
-
The date of accumulation.
-
The name and contact information of the principal investigator or laboratory.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general laboratory traffic and incompatible materials.
-
Disposal Request: Once the container is full or has reached the maximum allowable storage time as per your institution's policy, arrange for its collection and disposal through your institution's EHS department.
Experimental Protocols
The following provides a more detailed methodology for the deactivation of this compound waste, which is a critical step in the overall disposal procedure.
Protocol: Deactivation of this compound Waste via Hydrolysis
-
Quantify Waste: Estimate the mass of the this compound waste to be disposed of.
-
Prepare Buffer: For each 1 mg of this compound, measure out 1 mL of 0.1 M sodium bicarbonate buffer (pH 8.3).
-
Dissolve this compound: If the this compound is in a solid form or a non-aqueous solution, dissolve it in the smallest necessary volume of dimethyl sulfoxide (DMSO).
-
Combine and React: In a chemical fume hood, slowly add the this compound solution to the stirring sodium bicarbonate buffer.
-
Ensure Complete Hydrolysis: Cover the container and allow the mixture to stir at room temperature for at least 4 hours.
-
Transfer to Waste: Carefully transfer the resulting solution to a properly labeled hazardous waste container.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Dope-NHS
For researchers, scientists, and drug development professionals working with Dope-NHS (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide), a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this amine-reactive lipid in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, adherence to proper personal protective equipment protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile gloves | Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A full-length laboratory coat is required to protect skin and clothing from potential splashes. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect eyes from airborne particles and accidental splashes. |
| Respiratory Protection | Fume hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of any fine particles. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity and reactivity of this compound. As an NHS ester, it is susceptible to hydrolysis, which can be accelerated by moisture.
Storage:
-
Store this compound at -20°C in a tightly sealed container.
-
Protect from moisture and light.
-
Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the product.
Handling:
-
Handle this compound exclusively in a chemical fume hood.
-
Use dedicated spatulas and weighing boats for measuring the solid compound.
-
When preparing solutions, use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to minimize hydrolysis.
-
Prepare solutions immediately before use to ensure maximum reactivity.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to ensure the safety of laboratory personnel and compliance with institutional and environmental regulations.
Step-by-Step Disposal Procedure:
-
Quenching of Reactive this compound:
-
Before disposal, it is recommended to quench the reactive NHS ester to reduce its potential to react with other chemicals in the waste stream.
-
This can be achieved by adding an excess of an amine-containing buffer, such as Tris or glycine, to the this compound waste. Allow the mixture to stand for at least one hour to ensure complete hydrolysis of the NHS ester.
-
-
Waste Collection:
-
Collect all this compound waste, including quenched solutions, unused solid material, and contaminated consumables (e.g., pipette tips, gloves, weighing boats), in a designated hazardous waste container.
-
The container should be clearly labeled as "Hazardous Chemical Waste" and should include the name "this compound".
-
-
Institutional Protocol:
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Contact your Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the waste container.
-
Experimental Protocol: Peptide Conjugation to Liposomes using this compound
This protocol outlines a general procedure for the conjugation of a peptide to a pre-formed liposome containing this compound.
Materials:
-
Pre-formed liposomes containing a known molar percentage of this compound
-
Peptide with a primary amine available for conjugation
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer at pH 7.2-8.0
-
Quenching Buffer: Tris or glycine buffer (1 M, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Liposome Preparation: Prepare liposomes using a standard method such as thin-film hydration, incorporating this compound at the desired molar ratio along with other lipid components.
-
Peptide Solution Preparation: Dissolve the peptide in the Reaction Buffer to a known concentration.
-
Conjugation Reaction:
-
Add the peptide solution to the liposome suspension. A typical molar ratio of peptide to this compound is 1:10 to 1:20, but this may need to be optimized for your specific peptide.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction: Add a small volume of Quenching Buffer to the reaction mixture to stop the conjugation by reacting with any remaining unreacted this compound. Incubate for 15-30 minutes.
-
Purification: Remove unconjugated peptide and byproducts by passing the reaction mixture through a size-exclusion chromatography column. The liposome-peptide conjugates will elute in the void volume.
-
Characterization: Characterize the resulting peptide-conjugated liposomes for size, zeta potential, and peptide conjugation efficiency.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for conjugating a peptide to a this compound containing liposome.
Caption: Experimental workflow for peptide-liposome conjugation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
